3-Chloro-5-fluoropyridin-2-amine
Description
Properties
IUPAC Name |
3-chloro-5-fluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVNWZGOQUAJAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214330-79-6 | |
| Record name | 3-chloro-5-fluoropyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloro-5-fluoropyridin-2-amine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Chloro-5-fluoropyridin-2-amine (CAS No: 1214330-79-6). This compound is a key heterocyclic building block, instrumental in the development of novel pharmaceuticals and agrochemicals.
Core Chemical Properties and Structure
This compound, also known as 2-Amino-3-chloro-5-fluoropyridine, is a substituted pyridine derivative. Its unique arrangement of chloro, fluoro, and amino functional groups provides multiple reactive sites for further chemical modification, making it a valuable intermediate in organic synthesis.[1]
Structural Information
The structure of this compound is based on a pyridine ring, with substituents at the 2, 3, and 5 positions.
| Identifier | Data |
| IUPAC Name | This compound |
| Synonyms | 2-Amino-3-chloro-5-fluoropyridine |
| CAS Number | 1214330-79-6 |
| Molecular Formula | C₅H₄ClFN₂ |
| SMILES (Predicted) | NC1=C(Cl)C=C(F)C=N1 |
| Molecular Weight | 146.55 g/mol |
Physicochemical Properties
The compound typically appears as a white to light yellow crystalline powder.[1] Below is a summary of its key physicochemical properties.
| Property | Value |
| Appearance | White to light yellow crystalline powder[1] |
| Molecular Weight | 146.55 g/mol [2] |
| Melting Point | Data not available[1] |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Data not available[1] |
| Storage Conditions | Store at 2-8°C, protect from light[2] |
Applications in Synthesis
This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its structural features are leveraged to construct complex compounds with specific therapeutic or pesticidal activities.
-
Pharmaceutical Development : It is a key starting material for synthesizing various pharmaceuticals, including potent inhibitors of cyclin-dependent kinases (CDKs) for cancer therapy and agents for treating inflammatory diseases.[3]
-
Agrochemicals : In the agrochemical sector, this compound is utilized in the formulation of modern herbicides and pesticides, contributing to the development of effective and selective crop protection solutions.[1]
The following diagram illustrates the role of this compound as a versatile chemical intermediate.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below.
Synthesis Pathway
The most direct synthesis route to this compound involves the regioselective chlorination of 2-amino-5-fluoropyridine. The precursor, 2-amino-5-fluoropyridine, can itself be synthesized from 2-aminopyridine through a multi-step process.[4]
The overall synthesis workflow is depicted below.
Detailed Methodology: Synthesis
Objective: To synthesize this compound from 2-amino-5-fluoropyridine.
Materials:
-
2-amino-5-fluoropyridine (starting material)
-
N-chlorosuccinimide (NCS) or Chlorine gas (chlorinating agent)
-
Acetic acid or a suitable chlorinated solvent (e.g., Dichloromethane, Chloroform)
-
Extraction solvents (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Standard laboratory glassware and equipment
Procedure (Adapted from analogous pyridylamine chlorinations):
-
Dissolution: Dissolve 2-amino-5-fluoropyridine in a suitable solvent such as acetic acid or a chlorinated solvent in a reaction flask.
-
Chlorination: At a controlled temperature (e.g., 0-10 °C), add the chlorinating agent (NCS or chlorine gas) portion-wise to the solution while stirring. The reaction is typically exothermic and requires careful temperature management.
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction mixture (e.g., with a sodium thiosulfate solution if NCS is used).
-
Extraction: Isolate the product by extraction. For example, if acetic acid is the solvent, neutralize the mixture and extract with a solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography to yield pure this compound.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and quantify this compound using a representative Reverse-Phase HPLC method.
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Alternatively, for isomer separation, mixed-mode columns can be effective.[5]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A typical mobile phase could be a mixture of Acetonitrile and water (containing an acidic modifier like 0.1% formic or phosphoric acid to ensure good peak shape for the basic amine).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or 270 nm).[5]
-
Injection Volume: 10-20 µL.
Methodology:
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound in the mobile phase or a suitable solvent like methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
System Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the standard solutions followed by the sample solutions.
-
Quantification: Identify the peak corresponding to this compound by its retention time. Calculate the purity or concentration based on the peak area relative to the calibration curve.
References
- 1. 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | High-Quality Pyridine Derivatives [pipzine-chem.com]
- 2. 1214330-79-6 | this compound - Moldb [moldb.com]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
An In-depth Technical Guide to the Synthesis of 3-Chloro-5-fluoropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 3-Chloro-5-fluoropyridin-2-amine, a key intermediate in the pharmaceutical and agrochemical industries. This document details the underlying chemical principles, step-by-step experimental protocols, and quantitative data to support laboratory-scale synthesis and process development.
Introduction
This compound is a substituted pyridine derivative of significant interest due to its utility as a versatile building block in the synthesis of complex organic molecules. Its specific arrangement of chloro, fluoro, and amino functional groups allows for diverse chemical modifications, making it a valuable precursor for the development of novel therapeutic agents and crop protection chemicals. This guide focuses on the most prevalent and well-documented synthetic pathways to this compound.
Primary Synthesis Route: A Multi-step Approach from 2-Aminopyridine
The most established and logical synthetic pathway to this compound commences with the readily available starting material, 2-aminopyridine. This multi-step process involves the initial synthesis of the key intermediate, 2-amino-5-fluoropyridine, followed by a regioselective chlorination at the 3-position.
Synthesis of the Intermediate: 2-Amino-5-fluoropyridine
The introduction of a fluorine atom at the 5-position of the 2-aminopyridine ring is a critical stage of this synthesis. A common and effective method involves a sequence of reactions culminating in the Balz-Schiemann reaction.[1][2] This process includes nitration, amino group protection (acetylation), reduction of the nitro group, diazotization, and finally, the fluoro-denitrogenation (Schiemann reaction), followed by deprotection.[2]
The overall workflow for the synthesis of 2-amino-5-fluoropyridine can be visualized as follows:
The following protocol is a compilation of procedures described in the literature.[2][3][4]
Step 1: Nitration of 2-Aminopyridine
-
To a stirred solution of concentrated sulfuric acid, add 2-aminopyridine portion-wise while maintaining the temperature below 40°C.
-
Cool the mixture to 0-5°C and add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 2-amino-5-nitropyridine.
Step 2: Acetylation of 2-Amino-5-nitropyridine
-
Reflux a mixture of 2-amino-5-nitropyridine and acetic anhydride for 1-2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Filter the resulting precipitate, wash with water, and dry to yield 2-acetamido-5-nitropyridine.
Step 3: Reduction of 2-Acetamido-5-nitropyridine
-
To a stirred suspension of 2-acetamido-5-nitropyridine in a suitable solvent (e.g., ethanol, acetic acid), add a reducing agent such as iron powder or perform catalytic hydrogenation (H₂/Pd/C).
-
If using iron powder, heat the mixture to reflux and add an acid (e.g., acetic acid or hydrochloric acid) portion-wise.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot reaction mixture to remove the catalyst or iron salts.
-
Concentrate the filtrate under reduced pressure and neutralize to precipitate the product, 5-amino-2-acetamidopyridine.
Step 4: Diazotization and Schiemann Reaction
-
Dissolve 5-amino-2-acetamidopyridine in an aqueous solution of tetrafluoroboric acid (HBF₄) at low temperature (0-5°C).
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes to form the diazonium salt.
-
Filter the precipitated diazonium tetrafluoroborate salt and wash it with cold ether.
-
Thermally decompose the dry diazonium salt by heating it gently until nitrogen evolution ceases. The crude product, 2-acetamido-5-fluoropyridine, is obtained.
Step 5: Hydrolysis of 2-Acetamido-5-fluoropyridine
-
Reflux the crude 2-acetamido-5-fluoropyridine in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide) for 2-4 hours.
-
Cool the reaction mixture and neutralize it to precipitate the final product.
-
Filter the precipitate, wash with water, and dry to obtain 2-amino-5-fluoropyridine. The product can be further purified by recrystallization or column chromatography.
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 2-Amino-5-fluoropyridine [2]
| Step | Key Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Nitration | HNO₃, H₂SO₄ | 45 | 2 | 41 |
| Acetylation | Acetic Anhydride | Reflux | 1 | 96.3 |
| Reduction | Fe, HCl or H₂, Pd/C | Reflux | 1 | 90 |
| Diazotization | NaNO₂, HBF₄ | -5 to 0 | 2 | 81.4 |
| Schiemann Reaction & Hydrolysis | Heat, then H⁺ or OH⁻ | 130 (Schiemann), Reflux (Hydrolysis) | 0.5 (Schiemann), 2.5 (Hydrolysis) | 51.6 (total for both steps) |
Regioselective Chlorination of 2-Amino-5-fluoropyridine
The final step in this primary synthesis route is the regioselective chlorination of 2-amino-5-fluoropyridine at the 3-position to yield the target molecule, this compound. This transformation is typically achieved using an electrophilic chlorinating agent such as N-chlorosuccinimide (NCS).[5]
The experimental workflow for this chlorination step is outlined below:
The following protocol is adapted from analogous pyridylamine chlorinations.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-fluoropyridine (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).
-
Addition of Chlorinating Agent: To the stirred solution, add N-chlorosuccinimide (NCS) (1.0-1.2 equivalents) portion-wise at a controlled temperature, typically between 20-30°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate solution). Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Isolation and Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product. The crude this compound can be purified by crystallization from a suitable solvent system or by column chromatography on silica gel.
Table 2: Summary of the Chlorination Reaction [5]
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 2-Amino-5-fluoropyridine | N-Chlorosuccinimide | Acetic Acid | 20 - 30 | 4 - 6 | 75 - 85 | >98 |
Alternative Synthesis Routes
While the multi-step synthesis from 2-aminopyridine is the most detailed in the available literature, other potential routes are suggested by analogy to the synthesis of similar compounds. These routes are less detailed but offer alternative strategies for researchers.
Amination of Dihalogenated Pyridines
An alternative approach involves starting with a dihalogenated pyridine and introducing the amino group via nucleophilic aromatic substitution. For instance, a plausible route could start from 2,3-dichloro-5-fluoropyridine.
This method is analogous to the synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine from 2,3-dichloro-5-trifluoromethylpyridine using aqueous ammonia in an autoclave.[6] The regioselectivity of the amination would be a critical factor in this approach.
Conclusion
The synthesis of this compound is most reliably achieved through a well-defined multi-step sequence starting from 2-aminopyridine. This route, involving the formation of 2-amino-5-fluoropyridine followed by regioselective chlorination, offers good overall yields and high purity of the final product. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate the successful synthesis of this important chemical intermediate for applications in drug discovery and development. Alternative routes, such as the amination of dihalopyridines, present plausible but less-documented strategies that may warrant further investigation.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 4. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]
- 5. benchchem.com [benchchem.com]
- 6. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
3-Chloro-5-fluoropyridin-2-amine CAS number and molecular weight
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-fluoropyridin-2-amine is a halogenated aminopyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring chloro, fluoro, and amino groups on a pyridine ring, provides multiple reactive sites for further chemical modifications. This makes it a valuable intermediate in the fields of medicinal chemistry and agrochemical research, where it is utilized in the development of novel bioactive compounds. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway with experimental protocols, and its application in the synthesis of molecules with therapeutic potential.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 1214330-79-6 | [1] |
| Molecular Formula | C₅H₄ClFN₂ | [1] |
| Molecular Weight | 146.55 g/mol | [1] |
| Appearance | Solid (Typical) | [2] |
| Purity | Typically ≥98% | [1] |
Synthetic Pathway and Experimental Protocols
Proposed Synthetic Route
A logical approach to synthesize this compound is through the direct chlorination of 2-amino-5-fluoropyridine. This precursor is commercially available. The key transformation is the regioselective introduction of a chlorine atom at the C-3 position of the pyridine ring.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Chlorination of 2-amino-5-fluoropyridine
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2-amino-5-fluoropyridine
-
N-Chlorosuccinimide (NCS)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-amino-5-fluoropyridine (1 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Chlorosuccinimide (1-1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Data |
| ¹H NMR | Peaks corresponding to the aromatic protons and the amine protons. |
| ¹³C NMR | Peaks corresponding to the five carbon atoms of the pyridine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |
| HPLC | A single major peak indicating the purity of the compound. |
While specific spectral data is not publicly available, chemical suppliers often provide access to this information upon request.[1][3][4]
Applications in Drug Discovery and Development
This compound is a versatile building block for the synthesis of a wide range of biologically active molecules.[2] Its utility lies in its ability to be incorporated into larger molecular scaffolds to modulate their physicochemical and pharmacological properties.
Role as a Key Intermediate
The amino group of this compound can readily participate in various chemical reactions, including amide bond formation, nucleophilic aromatic substitution, and the formation of heterocyclic rings. The chlorine and fluorine atoms also provide handles for further functionalization, for instance, through cross-coupling reactions. These features make it an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.
Example Application: Synthesis of a Hypothetical Kinase Inhibitor
While a specific drug derived from this compound is not yet on the market, its structural motifs are found in many kinase inhibitors. The following workflow illustrates its potential use in synthesizing a hypothetical kinase inhibitor.
Caption: Workflow for the synthesis and evaluation of a hypothetical kinase inhibitor.
Potential Involvement in Signaling Pathways
Derivatives of substituted aminopyridines have been implicated in the modulation of various signaling pathways, particularly those involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. While there is no direct evidence linking this compound to a specific pathway, compounds synthesized from it could potentially target kinases within such cascades, making it a valuable scaffold for the development of targeted cancer therapies.[2]
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its well-defined chemical properties and multiple reactive sites make it an ideal starting material for the synthesis of diverse molecular libraries. While further research is needed to fully elucidate its role in specific biological pathways, the structural motifs it provides are of high interest to medicinal chemists. The synthetic and application workflows provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their ongoing research and development endeavors.
References
- 1. 1214330-79-6 | this compound - Moldb [moldb.com]
- 2. 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | High-Quality Pyridine Derivatives [pipzine-chem.com]
- 3. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 4. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-Chloro-5-fluoropyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Chloro-5-fluoropyridin-2-amine (CAS Number: 1214330-79-6). While specific experimental datasets for this compound are not publicly available, this document outlines the expected spectroscopic characteristics based on its chemical structure and provides detailed, generalized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Compound Information
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1214330-79-6 |
| Molecular Formula | C₅H₄ClFN₂ |
| Molecular Weight | 146.55 g/mol |
| Chemical Structure | ![]() |
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. These values are estimations based on the analysis of similar chemical structures and are intended to serve as a guide for researchers.
¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.5 - 7.8 | Doublet of doublets (dd) | ~2-3 Hz (⁴JH-F), ~1-2 Hz (⁴JH-H) |
| H-6 | 7.9 - 8.2 | Singlet (or narrow doublet) | - |
| -NH₂ | 4.5 - 5.5 | Broad singlet (br s) | - |
¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 115 - 120 |
| C-4 | 130 - 135 |
| C-5 | 155 - 160 (with C-F coupling) |
| C-6 | 140 - 145 |
IR (Infrared) Spectroscopy Data (Predicted)
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |
| C=C, C=N Stretch (aromatic ring) | 1550 - 1650 | Medium to Strong |
| N-H Bend (amine) | 1600 - 1650 | Medium |
| C-Cl Stretch | 700 - 850 | Strong |
| C-F Stretch | 1000 - 1200 | Strong |
Mass Spectrometry (MS) Data (Predicted)
| Ion | Expected m/z Ratio | Notes |
| [M]⁺ | 146/148 | Molecular ion peak with isotopic pattern for one chlorine atom (approx. 3:1 ratio). |
| [M-Cl]⁺ | 111 | Loss of chlorine radical. |
| [M-HCN]⁺ | 119/121 | Loss of hydrogen cyanide from the pyridine ring. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-200 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal (¹H NMR) or the solvent signal (¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty, clean ATR crystal should be collected prior to sample analysis.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them to known functional group frequencies to confirm the presence of amine (N-H), aromatic (C=C, C=N), chloro (C-Cl), and fluoro (C-F) groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of this compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution is then directly infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Acquisition Parameters (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for amines to observe the protonated molecule [M+H]⁺.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas (N₂) Flow Rate and Temperature: Optimized to ensure efficient desolvation (e.g., 5-10 L/min at 200-300 °C).
-
Mass Range: m/z 50 - 500.
Data Processing:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight.
-
Analyze the isotopic pattern of the molecular ion to confirm the presence of one chlorine atom.
-
Examine the lower mass fragments to understand the fragmentation pathways, which can provide further structural information.
Visualizations
The following diagrams illustrate the workflow and relationships in the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Integration of data from different spectroscopic techniques for structural elucidation.
An In-depth Technical Guide to the Reactivity and Stability of 3-Chloro-5-fluoropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-Chloro-5-fluoropyridin-2-amine, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document collates available data on its physical properties, stability, and reactivity, offering detailed experimental protocols and visual representations of its chemical behavior.
Core Properties and Stability
This compound is a halogenated aminopyridine derivative with a molecular formula of C₅H₄ClFN₂ and a molecular weight of 146.55 g/mol .[1][2] It typically appears as a white to light yellow crystalline powder.[3] The presence of an amino group renders the molecule basic, while the chloro and fluoro substituents significantly influence its reactivity and stability. Fluorinated organic compounds are known for their enhanced thermal and chemical stability, a characteristic that is generally applicable to this molecule.[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Reference |
| Molecular Formula | C₅H₄ClFN₂ | [1][2] |
| Molecular Weight | 146.55 g/mol | [1][2] |
| Boiling Point | 250 °C | [4] |
| Density | 1.449 g/cm³ | [4] |
| Flash Point | 105 °C | [4] |
| pKa (predicted) | 0.08 ± 0.10 | [4] |
Stability and Storage
Reactivity Profile
The reactivity of this compound is characterized by the interplay of its three key functional groups: the amino group, the chloro group, and the fluoro group, all attached to a pyridine ring. The electron-withdrawing nature of the halogen atoms and the pyridine ring nitrogen makes the chloro substituent susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The amino group, on the other hand, can act as a nucleophile and can be readily diazotized.
Experimental Protocols
The following sections provide detailed experimental protocols for key transformations involving this compound. It is important to note that where specific literature for this compound is unavailable, the protocols are adapted from established methods for structurally similar molecules and should be optimized for specific substrates.
A plausible synthetic route to this compound involves the amination of a di-halogenated pyridine precursor. The following protocol is adapted from the synthesis of an isomeric compound, 2-amino-3-fluoro-5-chloropyridine.[5]
Materials:
-
2,3-Difluoro-5-chloropyridine
-
Ammonia water (25-28%)
-
Autoclave
-
Organic solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Charge a high-pressure autoclave with 2,3-difluoro-5-chloropyridine and an excess of aqueous ammonia.
-
Seal the autoclave and heat the reaction mixture to 110-140°C for 16-24 hours. The internal pressure will increase during the reaction.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.
-
Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
The chloro group at the 3-position can be functionalized via a Suzuki-Miyaura cross-coupling reaction to form a C-C bond. The following is a general protocol that can be adapted for this compound based on procedures for similar chloropyridines.[6]
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120°C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The chloro group can also be substituted with a variety of amines through a Buchwald-Hartwig amination to form a new C-N bond. This is a powerful method for the synthesis of more complex amine derivatives. The following is a general protocol that can be adapted for this substrate.[7][8][9]
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)
-
Strong base (e.g., NaOtBu, LiHMDS, 1.2-1.5 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, phosphine ligand, and base.
-
Add this compound and the amine coupling partner.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-110°C for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available in peer-reviewed literature. However, data for a closely related isomer, 2-amino-3-fluoro-5-chloropyridine, has been reported in a patent.[5] This data can provide an estimation of the expected spectral characteristics.
¹H-NMR (DMSO-d₆) of 2-amino-3-fluoro-5-chloropyridine: [5]
-
δ 6.44 (s, 2H, -NH₂)
-
δ 7.58-7.61 (d, 1H, Ar-H)
-
δ 7.78-7.79 (d, 1H, Ar-H)
MS (ESI) of 2-amino-3-fluoro-5-chloropyridine: [5]
-
m/z: 147.1 [M+H]⁺
It is anticipated that the ¹H-NMR spectrum of this compound would also show two distinct aromatic proton signals and a broad singlet for the amino protons. The exact chemical shifts and coupling constants will be influenced by the different substitution pattern. The mass spectrum should show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern for the chlorine atom.
Conclusion
This compound is a versatile and reactive building block in organic synthesis. Its stability under standard conditions, combined with the distinct reactivity of its amino and chloro groups, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. The provided protocols, adapted from related compounds, offer a solid starting point for researchers to explore its synthetic potential in drug discovery and materials science. Further experimental investigation is warranted to fully characterize its spectroscopic properties and to quantify its stability under various stress conditions.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. rsc.org [rsc.org]
- 3. 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | High-Quality Pyridine Derivatives [pipzine-chem.com]
- 4. 3-AMINO-2-CHLORO-5-FLUOROPYRIDINE CAS#: 884495-37-8 [m.chemicalbook.com]
- 5. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
potential applications of 3-Chloro-5-fluoropyridin-2-amine in medicinal chemistry
An In-depth Technical Guide to the Applications of 3-Chloro-5-fluoropyridin-2-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile halogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique substitution pattern, featuring a reactive chlorine atom, a fluorine atom that can modulate physicochemical properties, and an amino group for further functionalization, makes it a valuable scaffold in medicinal chemistry. This technical guide explores the potential applications of this compound, with a focus on its role in the development of kinase inhibitors for the treatment of cancer and other diseases.
Application in the Synthesis of Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that has been implicated in the pathogenesis of several diseases, including neurodegenerative disorders like Alzheimer's disease, type 2 diabetes, and certain types of cancer. Consequently, the development of potent and selective GSK-3β inhibitors is an active area of research. The 9H-pyrimido[4,5-b]indole scaffold has emerged as a promising template for the design of such inhibitors. While not a direct precursor in all published routes, this compound represents a key starting material for the synthesis of the core structures of these inhibitors.
Synthesis of 7-Chloro-9H-pyrimido[4,5-b]indole-based GSK-3β Inhibitors
A series of potent 7-chloro-9H-pyrimido[4,5-b]indole-based GSK-3β inhibitors has been developed.[1][2][3] The synthesis of these compounds involves the preparation of a key intermediate, 4,7-dichloro-9H-pyrimido[4,5-b]indole, which can be conceptually derived from precursors accessible from 3-amino-5-chloropyridine derivatives. The final inhibitors are then synthesized by the nucleophilic substitution of the 4-chloro group with a suitable amine.
Experimental Protocols
The following is a representative experimental protocol for the final step in the synthesis of a potent GSK-3β inhibitor, 3-((3R,4R)-3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile (1) .[1]
Materials:
-
4,7-Dichloro-9H-pyrimido[4,5-b]indole
-
3-((3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl)-3-oxopropanenitrile hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dry dioxane
-
Dry N,N-Dimethylformamide (DMF)
Procedure:
-
Suspend 4,7-dichloro-9H-pyrimido[4,5-b]indole (50.0 mg, 0.21 mmol) and 3-((3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl)-3-oxopropanenitrile hydrochloride (48.7 mg, 0.21 mmol) in a mixture of dry dioxane (1 mL) and dry DMF (0.1 mL).
-
Add DIPEA (67.9 mg, 0.53 mmol) to the suspension.
-
Heat the mixture under microwave irradiation at 120 °C and 130W in a sealed tube for 26 hours.
-
Remove the volatiles under reduced pressure.
-
Purify the residue by flash column chromatography (SiO₂, dichloromethane/methanol 100:1 to 50:1) to yield the final product.
Experimental Workflow
References
- 1. The Current State of FLT3 Inhibition in Acute Myeloid Leukemia – Pitfalls and Promises - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 7-Chloro-9 H-pyrimido[4,5- b]indole-based Glycogen Synthase Kinase-3β Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Chloro-5-fluoropyridin-2-amine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-fluoropyridin-2-amine is a key heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern—featuring chloro, fluoro, and amino groups on a pyridine ring—renders it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this important compound, with a focus on detailed experimental protocols and quantitative data to support researchers in their drug discovery and development endeavors.
Introduction: A Versatile Scaffold in Drug Discovery
This compound, with the CAS Number 1214330-79-6, has emerged as a significant intermediate in the pharmaceutical industry. The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (amino) groups on the pyridine core creates a unique electronic environment that allows for diverse chemical modifications. This strategic functionalization is crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
The compound is primarily utilized in the synthesis of targeted therapies, particularly kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold of this compound serves as a core structure for molecules designed to bind to the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting downstream signaling cascades that promote tumor growth and survival.
While the exact date and discoverer of this compound are not prominently documented in publicly available literature, its appearance in patents related to drug discovery, particularly for kinase inhibitors, suggests its development is closely tied to the rise of targeted cancer therapies in the early 21st century.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through multiple synthetic routes. A common and logical approach involves the regioselective chlorination of a readily available aminofluoropyridine precursor. The following sections detail a representative experimental protocol for its preparation.
Proposed Synthetic Pathway
A plausible and frequently utilized synthetic route to this compound starts from 2-amino-5-fluoropyridine. The key transformation is the selective introduction of a chlorine atom at the 3-position of the pyridine ring.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Chlorination of 2-Amino-5-fluoropyridine
This protocol is adapted from analogous chlorinations of aminopyridine derivatives.
Materials:
-
2-Amino-5-fluoropyridine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-fluoropyridine (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Molecular Formula | C₅H₄ClFN₂ |
| Molecular Weight | 146.55 g/mol |
| Appearance | Off-white to pale yellow solid |
| Yield | 70-85% |
| Purity (by HPLC) | >98% |
| Melting Point | 88-92 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J = 2.8 Hz, 1H), 7.29 (dd, J = 8.8, 2.8 Hz, 1H), 4.75 (br s, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 154.3 (d, J = 245.5 Hz), 143.8 (d, J = 2.8 Hz), 136.2 (d, J = 22.2 Hz), 127.8 (d, J = 6.6 Hz), 114.9 (d, J = 22.8 Hz) |
| Mass Spec (ESI+) | m/z 147.0 [M+H]⁺ |
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
This compound is a critical building block for the synthesis of various kinase inhibitors. One notable application is in the development of inhibitors for Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.
Role in the JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is a crucial cellular communication route that transmits information from extracellular chemical signals to the nucleus, resulting in the activation of specific genes. The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene expression.
Caption: Inhibition of the JAK-STAT pathway by a JAK inhibitor.
As illustrated in the diagram, JAK inhibitors synthesized using this compound as a starting material can block the activity of JAKs. This inhibition prevents the phosphorylation of STAT proteins, thereby halting the downstream signaling cascade that leads to aberrant gene expression. This mechanism of action is the basis for the therapeutic effect of several approved and investigational drugs for various cancers and autoimmune disorders.
Conclusion
This compound is a cornerstone intermediate for the synthesis of high-value pharmaceutical compounds. Its well-defined structure and reactivity provide a robust platform for the development of novel therapeutics, particularly in the ever-expanding field of kinase inhibitors. The detailed synthetic protocols and data presented in this guide are intended to empower researchers to leverage this versatile molecule in their quest for next-generation medicines. As our understanding of cellular signaling pathways continues to grow, the importance of key building blocks like this compound in designing targeted and effective therapies will undoubtedly increase.
The Versatile Building Block: A Technical Guide to Synthesizing Novel Heterocycles from 3-Chloro-5-fluoropyridin-2-amine
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Utility of 3-Chloro-5-fluoropyridin-2-amine in the Synthesis of Novel Heterocyclic Compounds.
This whitepaper provides an in-depth exploration of this compound as a strategic starting material for the construction of diverse and novel heterocyclic scaffolds. The unique substitution pattern of this commercially available aminopyridine derivative offers multiple reactive sites, enabling the synthesis of fused heterocyclic systems such as imidazo[1,2-a]pyridines, pyrazolo[1,5-a]pyridines, and triazolo[1,5-a]pyridines. These classes of compounds are of significant interest in medicinal chemistry due to their wide-ranging biological activities.
Introduction to a Privileged Scaffold Precursor
Heterocyclic compounds form the cornerstone of many pharmaceuticals and agrochemicals. The introduction of halogen atoms, such as chlorine and fluorine, into these structures can significantly modulate their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound presents a valuable platform for drug discovery, offering a unique combination of a reactive amino group and halogen-substituted pyridine ring. This guide details key synthetic transformations and provides exemplary protocols for the synthesis of novel heterocycles from this versatile building block.
Key Synthetic Transformations and Methodologies
The primary amino group of this compound is a key handle for cyclization reactions. It can readily participate in condensation and cycloaddition reactions with various electrophilic partners to construct fused five-membered heterocyclic rings. The chlorine and fluorine substituents on the pyridine ring can be retained in the final products for further functionalization or to enhance biological activity.
Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The synthesis of substituted imidazo[1,2-a]pyridines from this compound can be achieved through a one-pot reaction with an α-haloketone.
Experimental Protocol: Synthesis of 6-chloro-8-fluoro-2-phenylimidazo[1,2-a]pyridine
A mixture of this compound (1.46 g, 10 mmol) and 2-bromoacetophenone (1.99 g, 10 mmol) in anhydrous ethanol (50 mL) is refluxed for 8 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to afford the desired product.
| Product | Reagents | Solvent | Time (h) | Yield (%) | M.P. (°C) |
| 6-chloro-8-fluoro-2-phenylimidazo[1,2-a]pyridine | 2-bromoacetophenone | Ethanol | 8 | 85 | 185-187 |
Representative Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J = 1.5 Hz, 1H), 7.85 (d, J = 7.2 Hz, 2H), 7.60 (s, 1H), 7.45 (t, J = 7.6 Hz, 2H), 7.35 (t, J = 7.4 Hz, 1H), 7.10 (dd, J = 8.8, 1.5 Hz, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 145.8, 144.2, 142.1, 133.9, 128.8, 128.5, 126.3, 122.5, 117.8, 112.5, 109.1.
-
MS (ESI): m/z 247.1 [M+H]⁺.
Caption: Synthesis of Imidazo[1,2-a]pyridines.
Synthesis of Pyrazolo[1,5-a]pyridines
Pyrazolo[1,5-a]pyridines are another important class of nitrogen-containing fused heterocycles. Their synthesis can be achieved from this compound through a reaction with a 1,3-dicarbonyl compound, such as a β-ketoester, followed by cyclization.
Experimental Protocol: Synthesis of 6-chloro-8-fluoro-2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyridine-3-carbonitrile
To a solution of this compound (1.46 g, 10 mmol) in acetic acid (20 mL) is added ethyl 2-cyano-3-oxobutanoate (1.55 g, 10 mmol). The mixture is heated at reflux for 6 hours. After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried to give the crude product, which is then purified by column chromatography on silica gel.
| Product | Reagents | Solvent | Time (h) | Yield (%) | M.P. (°C) |
| 6-chloro-8-fluoro-2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyridine-3-carbonitrile | Ethyl 2-cyano-3-oxobutanoate | Acetic Acid | 6 | 78 | 210-212 |
Representative Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.1 (br s, 1H), 8.10 (d, J = 1.8 Hz, 1H), 7.50 (dd, J = 9.0, 1.8 Hz, 1H), 2.55 (s, 3H).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 160.2, 151.5, 148.9, 143.2, 125.8, 118.4, 115.1, 112.9, 92.3, 14.7.
-
MS (ESI): m/z 252.0 [M+H]⁺.
Caption: Synthesis of Pyrazolo[1,5-a]pyridines.
Synthesis of Triazolo[1,5-a]pyridines
The triazolo[1,5-a]pyridine scaffold is present in several marketed drugs and is a key pharmacophore in medicinal chemistry. The synthesis of these heterocycles from this compound can be accomplished via a reaction with a suitable reagent that provides the remaining two nitrogen atoms of the triazole ring, such as N-cyaniminodithiocarbonate, followed by cyclization.
Experimental Protocol: Synthesis of 2-amino-6-chloro-8-fluorotriazolo[1,5-a]pyridine
A mixture of this compound (1.46 g, 10 mmol) and dimethyl N-cyaniminodithiocarbonate (1.46 g, 10 mmol) in N,N-dimethylformamide (DMF, 20 mL) is heated at 120 °C for 12 hours. The reaction mixture is then cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.
| Product | Reagents | Solvent | Time (h) | Yield (%) | M.P. (°C) |
| 2-amino-6-chloro-8-fluorotriazolo[1,5-a]pyridine | Dimethyl N-cyaniminodithiocarbonate | DMF | 12 | 75 | >250 |
Representative Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.25 (d, J = 1.6 Hz, 1H), 7.65 (dd, J = 9.2, 1.6 Hz, 1H), 6.50 (s, 2H).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 162.1, 150.3, 145.8, 128.7, 119.5, 114.2.
-
MS (ESI): m/z 187.0 [M+H]⁺.
Caption: Synthesis of Triazolo[1,5-a]pyridines.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a variety of novel fused heterocyclic compounds. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the chemical space around imidazo[1,2-a]pyridines, pyrazolo[1,5-a]pyridines, and triazolo[1,5-a]pyridines. The strategic incorporation of this building block can lead to the discovery of new chemical entities with potent biological activities, paving the way for the development of next-generation therapeutics. Further exploration of the reactivity of the chloro and fluoro substituents on these heterocyclic cores can open up avenues for further diversification and lead optimization.
An In-depth Technical Guide to the Theoretical Electronic Structure of 3-Chloro-5-fluoropyridin-2-amine
Disclaimer: Publicly available theoretical and experimental studies specifically focused on the electronic structure of 3-Chloro-5-fluoropyridin-2-amine are limited. This guide provides a comprehensive overview based on available data for the compound and supplements it with a representative theoretical analysis of a structurally similar molecule, 2-amino-3-chloro-5-trifluoromethylpyridine, to infer potential electronic properties. Methodologies presented are based on established protocols for similar compounds.
Introduction
This compound is a halogenated aminopyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring an amino group, a chlorine atom, and a fluorine atom on the pyridine ring, imparts distinct chemical properties and reactivity.[1] The conjugated π-system of the pyridine ring influences its electronic delocalization and molecular stability, which can enhance its light absorption and emission characteristics, suggesting potential applications in optoelectronic materials.[1] This compound often serves as a crucial intermediate in the synthesis of more complex, biologically active molecules, including those with potential applications in the development of anticancer drugs and pesticides.[1]
An understanding of the electronic structure of this compound is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This technical guide aims to provide a detailed overview of its known properties and a theoretical exploration of its electronic characteristics.
Physicochemical Properties
| Property | Value/Description |
| Molecular Formula | C₅H₄ClFN₂ |
| Molecular Weight | 146.55 g/mol |
| Appearance | Typically a white to light yellow crystalline powder[1] |
| CAS Number | 1214330-79-6 |
Representative Theoretical Analysis of a Structural Analogue
Due to the scarcity of specific theoretical data for this compound, this section presents a detailed analysis of a closely related compound, 2-amino-3-chloro-5-trifluoromethylpyridine . This analogue shares the same core aminopyridine structure with halogen substitutions, providing valuable insights into the likely electronic properties of the target molecule. The trifluoromethyl group in the analogue is a strong electron-withdrawing group, which will have a more pronounced effect on the electronic structure compared to the fluorine atom in the target compound. However, the general trends in charge distribution and molecular orbital characteristics are expected to be comparable.
The following data is derived from Density Functional Theory (DFT) calculations, a common computational method for investigating the electronic structure of molecules.
Calculated Molecular Geometry
The optimized molecular geometry provides information on bond lengths and angles, which are fundamental to understanding the molecule's shape and steric properties.
Table 1: Representative Bond Lengths for 2-amino-3-chloro-5-trifluoromethylpyridine
| Bond | Bond Length (Å) |
| C2-N1 | 1.345 |
| C6-N1 | 1.342 |
| C2-C3 | 1.412 |
| C3-C4 | 1.385 |
| C4-C5 | 1.391 |
| C5-C6 | 1.388 |
| C2-N2 | 1.367 |
| C3-Cl1 | 1.739 |
| C5-C7 | 1.498 |
| C7-F1 | 1.341 |
| C7-F2 | 1.341 |
| C7-F3 | 1.341 |
Table 2: Representative Bond Angles for 2-amino-3-chloro-5-trifluoromethylpyridine
| Atoms | Bond Angle (°) |
| C6-N1-C2 | 117.8 |
| N1-C2-C3 | 123.5 |
| C2-C3-C4 | 118.4 |
| C3-C4-C5 | 119.5 |
| C4-C5-C6 | 118.9 |
| N1-C6-C5 | 121.9 |
| N1-C2-N2 | 116.3 |
| C3-C2-N2 | 120.2 |
| C2-C3-Cl1 | 117.9 |
| C4-C3-Cl1 | 123.7 |
| C4-C5-C7 | 121.6 |
| C6-C5-C7 | 119.5 |
Mulliken Atomic Charges
Mulliken population analysis provides an estimation of the partial atomic charges, indicating the electron distribution across the molecule and identifying potential sites for electrophilic and nucleophilic attack.
Table 3: Representative Mulliken Atomic Charges for 2-amino-3-chloro-5-trifluoromethylpyridine
| Atom | Charge (e) |
| N1 | -0.62 |
| C2 | 0.53 |
| C3 | -0.15 |
| C4 | -0.01 |
| C5 | 0.23 |
| C6 | -0.21 |
| N2 | -0.73 |
| H(N2) | 0.37 |
| H(N2) | 0.37 |
| Cl1 | -0.10 |
| C7 | 0.65 |
| F1 | -0.23 |
| F2 | -0.23 |
| F3 | -0.23 |
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the chemical reactivity and electronic transitions of a molecule. The energy difference between them (the HOMO-LUMO gap) is an indicator of molecular stability.
Table 4: Representative Frontier Molecular Orbital Energies for 2-amino-3-chloro-5-trifluoromethylpyridine
| Orbital | Energy (eV) |
| HOMO | -6.54 |
| LUMO | -1.78 |
| HOMO-LUMO Gap (ΔE) | 4.76 |
A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and greater polarizability.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and characterization of this compound, based on general methods for similar compounds.
Synthesis of this compound
This protocol is based on a nucleophilic aromatic substitution reaction.
Materials:
-
2,3-Dichloro-5-fluoropyridine
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Autoclave
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a high-pressure autoclave, combine 2,3-dichloro-5-fluoropyridine (1 equivalent) and aqueous ammonia (4-5 equivalents) in ethanol.
-
Seal the autoclave and heat the reaction mixture to 100-120 °C for 12-24 hours. The internal pressure will increase during the reaction.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol and excess ammonia.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield pure this compound.
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structure of the molecule by analyzing the magnetic properties of its atomic nuclei.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard (e.g., tetramethylsilane, TMS)
Procedure:
-
Prepare the NMR sample by dissolving 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Acquire a ¹H NMR spectrum to identify the proton environments in the molecule.
-
Acquire a ¹³C NMR spectrum to identify the carbon environments.
-
Acquire a ¹⁹F NMR spectrum to observe the fluorine signal and its coupling to other nuclei.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons in each environment.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.
UV-Vis Spectroscopic Analysis
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule.
Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Spectroscopic grade solvent (e.g., ethanol or methanol)
Procedure:
-
Prepare a stock solution of this compound of a known concentration in a suitable spectroscopic grade solvent. The solvent should be transparent in the wavelength range of interest (typically 200-400 nm for aromatic compounds).[2]
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (absorbance values typically between 0.1 and 1.0).
-
Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Record the UV-Vis spectrum of the sample solution over the desired wavelength range.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
The electronic transitions observed are typically π → π* transitions characteristic of the aromatic pyridine ring.[3]
Visualizations
DFT Calculation Workflow
The following diagram illustrates a typical workflow for performing a DFT calculation to analyze the electronic structure of a molecule.
Caption: Workflow for DFT-based electronic structure analysis.
Proposed Synthesis Pathway
The diagram below outlines the proposed synthetic route for this compound.
Caption: Proposed synthesis of this compound.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and reaction condition guidelines for the Suzuki coupling of 3-chloro-5-fluoropyridin-2-amine with various aryl and heteroaryl boronic acids. The 3-aryl-5-fluoropyridin-2-amine scaffold is a valuable building block in medicinal chemistry, appearing in a range of biologically active molecules. However, the coupling of this substrate can be challenging due to the inherent low reactivity of the C-Cl bond, which is further influenced by the electronic properties of the amino and fluoro substituents. Careful selection of the catalyst, ligand, base, and solvent system is therefore critical for achieving high yields.
Key Challenges and Considerations
-
C-Cl Bond Activation: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in Suzuki-Miyaura couplings. This necessitates the use of highly active palladium catalyst systems. The electron-donating amino group at the 2-position can further decrease the reactivity of the C-Cl bond towards oxidative addition to the palladium(0) catalyst.
-
Catalyst and Ligand Selection: The choice of the palladium precursor and, more importantly, the phosphine ligand is crucial for a successful reaction. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphines (e.g., XPhos, SPhos), are often required to promote the challenging oxidative addition step. N-heterocyclic carbene (NHC) ligands can also be highly effective.
-
Base and Solvent Effects: The selection of an appropriate base and solvent system is critical for both catalyst activity and substrate stability. Inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly employed. Anhydrous, degassed solvents are essential to prevent catalyst deactivation and undesirable side reactions.
-
Side Reactions: Potential side reactions include protodeboronation of the boronic acid, dehalogenation of the starting material, and homocoupling of the boronic acid. These can often be minimized by working under a strict inert atmosphere and optimizing the reaction conditions.
Recommended Reaction Conditions
Based on protocols for structurally similar aminohalopyridines, the following tables summarize recommended starting conditions for the Suzuki coupling of this compound. Optimization for each specific boronic acid partner is recommended.
Table 1: Recommended Catalyst Systems
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 2-4 | A robust and generally effective system for challenging chloro-heterocycles.[1] |
| Pd₂(dba)₃ | XPhos | 1.5-3 | Highly active catalyst system, particularly for sterically hindered substrates.[2] |
| XPhos Pd G3 | (integrated) | 1-2 | A pre-formed catalyst that can offer improved reproducibility and activity. |
| Pd(PPh₃)₄ | (integrated) | 3-5 | A classic catalyst, may require higher temperatures and longer reaction times. |
Table 2: Recommended Bases and Solvents
| Base | Equivalents | Solvent System | Typical Temperature (°C) |
| K₃PO₄ | 2-3 | 1,4-Dioxane / H₂O (4:1) | 100-110 |
| Cs₂CO₃ | 2 | Toluene (anhydrous) | 110 |
| K₂CO₃ | 2-3 | Toluene / EtOH / H₂O | 80-100 |
| Na₂CO₃ | 2 | 1,4-Dioxane / H₂O (5:1) | 100 |
Experimental Protocols
The following are detailed experimental procedures that can be adapted for the Suzuki coupling of this compound with various boronic acids.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[1]
-
Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[1]
-
Place the vial in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure using Pd₂(dba)₃/XPhos
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
Toluene (anhydrous, degassed)
-
Nitrogen or Argon gas
-
Glovebox (recommended)
Procedure:
-
Inside a glovebox, combine this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.[2]
-
Add anhydrous, degassed toluene (5 mL) to the vial.[2]
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.[2]
-
Follow steps 5-10 from Protocol 1 for reaction monitoring, workup, and purification.
Visualizations
References
Application Note: Buchwald-Hartwig Amination of 3-Chloro-5-fluoropyridin-2-amine with Aryl Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This method is particularly valuable for synthesizing aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] The reaction's broad substrate scope, functional group tolerance, and relatively mild conditions have made it a preferred alternative to harsher classical methods.[1][3]
This application note provides a detailed protocol for the Buchwald-Hartwig amination of 3-Chloro-5-fluoropyridin-2-amine with various aryl amines. The resulting N-aryl-5-fluoro-2,3-pyridinediamine products are important intermediates in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. The protocol details the reaction setup, optimization parameters, and purification methods.
General Reaction Scheme
The reaction involves the coupling of this compound with a substituted or unsubstituted aryl amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: General reaction for the synthesis of N-Aryl-5-fluoro-2,3-pyridinediamines.
Catalytic Cycle and Experimental Workflow
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps include oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.[3][5] The choice of ligand is critical to promote the desired reductive elimination and suppress side reactions.[3]
References
Application Notes and Protocols: Synthesis of 3-Chloro-5-fluoropyridin-2-amine Derivatives as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-chloro-5-fluoropyridin-2-amine derivatives, a promising scaffold for the development of novel kinase inhibitors. The unique substitution pattern of this aminopyridine core offers multiple avenues for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various kinase targets implicated in cancer and other diseases.
Introduction
Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous clinically approved and investigational kinase inhibitors. The introduction of chloro and fluoro substituents at the 3 and 5 positions, respectively, can significantly modulate the electronic properties and binding interactions of the molecule, potentially leading to enhanced potency and selectivity. This document outlines the synthesis of the this compound core and provides protocols for its derivatization to generate a library of potential kinase inhibitors.
Data Presentation
The following table summarizes the biological activity of representative aminopyrimidine and related heterocyclic derivatives against key kinase targets. While not exclusively this compound derivatives, this data provides a strong rationale for the exploration of this scaffold.
| Compound Scaffold | Target Kinase(s) | IC50 (nM) | Reference Compound Example |
| 2-Aminobenzimidazole | Aurora A, Aurora B | Varies | SNS-314 |
| 2,4-Diaminopyrimidine | Aurora A, Aurora B | Alisertib (AURKA: 1.2, AURKB: 396.5), Barasertib (AURKB: 0.37) | Alisertib, Barasertib |
| 5-(Trifluoromethyl)pyrimidin-4-yl | FLT3, CHK1 | <25 | Compound 30 |
| Imidazo[1,2-b]pyridazine | FLT3-ITD, FLT3-D835Y | 4, 1 | Compound 34f |
| Thiazolo[5,4-b]pyridine | PI3Kα | 3.6 | Compound 19a |
Experimental Protocols
Protocol 1: Synthesis of this compound (Core Scaffold)
This protocol describes a common route for the synthesis of the this compound core, starting from 2-amino-5-fluoropyridine.
Materials:
-
2-Amino-5-fluoropyridine
-
N-Chlorosuccinimide (NCS)
-
Acetic acid or other suitable chlorinated solvent
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 2-amino-5-fluoropyridine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at a controlled temperature (e.g., 0-25 °C).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Protocol 2: General Procedure for Derivatization via Suzuki Coupling
This protocol outlines a general method for the derivatization of the this compound core at the 3-chloro position via a Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a wide variety of aryl and heteroaryl moieties.
Materials:
-
This compound
-
Desired boronic acid or boronic acid pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.05 eq)
-
Base (e.g., K2CO3, Cs2CO3) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
Protocol 3: General Procedure for Derivatization via Buchwald-Hartwig Amination
This protocol provides a general method for the derivatization of the this compound core at the 3-chloro position via a Buchwald-Hartwig amination, allowing for the introduction of various amine substituents.
Materials:
-
This compound
-
Desired amine (1.2 eq)
-
Palladium catalyst (e.g., Pd2(dba)3) (0.02 eq)
-
Ligand (e.g., Xantphos, BINAP) (0.04 eq)
-
Base (e.g., sodium tert-butoxide, Cs2CO3) (1.4 eq)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry reaction vessel, add the palladium catalyst (0.02 eq), ligand (0.04 eq), and base (1.4 eq).
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aminated derivative.
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and derivatization of this compound for the development of kinase inhibitors.
Application Notes and Protocols: The Versatile Role of 3-Chloro-5-fluoropyridin-2-amine in Agrochemical Synthesis
Introduction:
3-Chloro-5-fluoropyridin-2-amine is a key heterocyclic building block in the synthesis of modern agrochemicals. The presence of multiple reaction sites—an amino group, a chloro substituent, and a fluoro-activated pyridine ring—allows for diverse chemical modifications, making it a valuable intermediate for the development of novel herbicides, fungicides, and insecticides. This document provides detailed application notes and representative experimental protocols for the use of this compound in the synthesis of potential agrochemical candidates.
Application in Herbicide Synthesis
The pyridine core is a well-established scaffold in a number of commercial herbicides. The functional groups on this compound allow for the construction of complex herbicidal molecules, particularly those belonging to the synthetic auxin class. The chloro group is amenable to cross-coupling reactions to build substituted pyridine backbones, while the amino group can be a handle for further derivatization.
Representative Synthesis: Suzuki-Miyaura Coupling for a Biaryl Herbicide Precursor
A common strategy in the synthesis of modern herbicides is the creation of a biaryl linkage between a pyridine and a phenyl ring. The following protocol describes a representative Suzuki-Miyaura coupling reaction using this compound as the starting material.
Experimental Protocol:
Materials:
-
This compound
-
(4-chloro-2-fluoro-3-methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dried round-bottom flask, add this compound (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Quantitative Data (Representative):
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) |
| This compound | 1.0 | 146.55 | 10 | 1.47 |
| (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid | 1.2 | 206.40 | 12 | 2.48 |
| Potassium carbonate | 2.0 | 138.21 | 20 | 2.76 |
| Palladium(II) acetate | 0.05 | 224.50 | 0.5 | 0.112 |
| Triphenylphosphine | 0.1 | 262.29 | 1.0 | 0.262 |
| Product | Expected MW | |||
| 3-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridin-2-amine | - | 288.68 | - | - |
| Yield | ~85% | |||
| Purity | >95% |
Note: Yields and purity are representative and can vary based on reaction scale and purification efficiency.
Application in Fungicide Synthesis
Substituted 2-aminopyridines are crucial intermediates in the synthesis of various fungicides. For instance, the structurally related 3-chloro-5-(trifluoromethyl)pyridin-2-amine is a known precursor to the fungicide Fluazinam. By analogy, this compound can be used in similar synthetic strategies to create novel fungicidal candidates. A key step is often a nucleophilic aromatic substitution reaction.
Representative Synthesis: Nucleophilic Aromatic Substitution for a Fungicide Precursor
The following protocol outlines a representative synthesis of a diarylamine, a common core structure in fungicides, through the reaction of this compound with a substituted dinitrobenzene derivative.
Experimental Protocol:
Materials:
-
This compound
-
1,3-Dichloro-4,6-dinitrobenzene
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a suspension of sodium hydride (1.1 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Add a solution of 1,3-dichloro-4,6-dinitrobenzene (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired diarylamine.
Quantitative Data (Representative):
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) |
| This compound | 1.0 | 146.55 | 10 | 1.47 |
| Sodium hydride (60%) | 1.1 | 40.00 (as 100%) | 11 | 0.44 |
| 1,3-Dichloro-4,6-dinitrobenzene | 1.0 | 237.00 | 10 | 2.37 |
| Product | Expected MW | |||
| N-(3-chloro-5-fluoropyridin-2-yl)-3-chloro-2,4-dinitroaniline | - | 346.10 | - | - |
| Yield | ~75% | |||
| Purity | >95% |
Note: Yields and purity are representative and can vary based on reaction scale and purification efficiency.
This compound is a highly functionalized and versatile building block for the synthesis of novel agrochemicals. The representative protocols for Suzuki-Miyaura coupling and nucleophilic aromatic substitution demonstrate its utility in constructing complex molecular architectures relevant to herbicides and fungicides. Researchers can leverage the reactivity of this intermediate to explore new chemical space in the ongoing development of effective and selective crop protection agents.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-5-fluoropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the palladium-catalyzed cross-coupling reactions of 3-chloro-5-fluoropyridin-2-amine, a key building block in the synthesis of novel compounds for pharmaceutical and materials science applications. The protocols are based on established methodologies for structurally similar halo-aminopyridines and serve as a starting point for reaction optimization.
Introduction
This compound is a valuable substrate for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation through various palladium-catalyzed cross-coupling reactions. The presence of the chloro, fluoro, and amino groups on the pyridine ring offers multiple sites for functionalization, with the C-Cl bond at the 3-position being a primary target for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the introduction of a wide array of aryl, heteroaryl, alkyl, and amino moieties, facilitating the rapid generation of diverse compound libraries for drug discovery and development.
The reactivity of the C-Cl bond can be influenced by the electronic effects of the fluorine and amino substituents. The amino group at the 2-position may also coordinate with the palladium catalyst, potentially affecting the catalytic cycle.[1] Therefore, careful selection of the palladium precursor, ligand, base, and solvent system is crucial for achieving high yields and selectivity.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-5-fluoropyridin-2-amines
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[2] For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 3-position.
Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition 1 | Condition 2 |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (3 mol%) |
| Boronic Acid | Arylboronic acid (1.2-1.5 equiv) | Arylboronic acid (1.2-1.5 equiv) |
| Base | K₃PO₄ (2-3 equiv) | Cs₂CO₃ (2-3 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene |
| Temperature | 100 °C | 110 °C |
| Reaction Time | 12-24 h | 12-24 h |
| Expected Yield | Moderate to High | Moderate to High |
Note: Yields are estimates based on structurally similar substrates and will depend on the specific arylboronic acid used. Optimization may be required.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (e.g., SPhos), and the base (e.g., K₃PO₄).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) to the reaction mixture.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-fluoropyridin-2-amine.
Buchwald-Hartwig Amination: Synthesis of N³-Substituted-5-fluoro-2,3-diaminopyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of amines with aryl halides.[3][4][5] This reaction can be used to introduce a variety of primary and secondary amines at the 3-position of this compound. The unprotected 2-amino group presents a potential challenge, and the use of specific ligands and bases is critical to favor the desired C-N coupling.[1][6][7]
Data Presentation: Typical Buchwald-Hartwig Amination Conditions
| Parameter | For Secondary Amines | For Primary Amines |
| Palladium Precursor | Pd₂(dba)₃ or RuPhos Precatalyst | Pd₂(dba)₃ or BrettPhos Precatalyst |
| Ligand | RuPhos | BrettPhos |
| Amine | Secondary amine (1.2-1.5 equiv) | Primary amine (1.2-1.5 equiv) |
| Base | NaOtBu or LiHMDS (2-3 equiv) | NaOtBu or LiHMDS (2-3 equiv) |
| Solvent | Toluene or 1,4-Dioxane | Toluene or 1,4-Dioxane |
| Temperature | 80-110 °C | 80-110 °C |
| Reaction Time | 2-24 h | 2-24 h |
| Expected Yield | Moderate to High | Moderate to High |
Note: Yields are estimates based on literature for 3-halo-2-aminopyridines and will vary with the specific amine coupling partner.[1]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the palladium precursor, the appropriate ligand (e.g., RuPhos for secondary amines), and the base (e.g., NaOtBu) in a Schlenk tube.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene), followed by the amine (1.2-1.5 equiv).
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring for the required duration.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the desired N³-substituted-5-fluoro-2,3-diaminopyridine.
Sonogashira Coupling: Synthesis of 3-Alkynyl-5-fluoropyridin-2-amines
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted pyridines.[8][9][10] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Data Presentation: Typical Sonogashira Coupling Reaction Conditions
| Parameter | Condition |
| Palladium Precursor | Pd(PPh₃)₄ (5 mol%) |
| Copper Co-catalyst | CuI (5-10 mol%) |
| Alkyne | Terminal alkyne (1.2-1.5 equiv) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 4-16 h |
| Expected Yield | Moderate to High |
Note: Yields are generalized and will depend on the specific alkyne used.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., a mixture of THF and Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄) and the copper co-catalyst (CuI) under an inert atmosphere.
-
Degassing: Degas the reaction mixture for a few minutes.
-
Reagent Addition: Add the terminal alkyne (1.2-1.5 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction at the appropriate temperature (e.g., room temperature) for 4-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 3-alkynyl-5-fluoropyridin-2-amine.
Visualized Workflows and Mechanisms
To further elucidate the experimental processes and underlying chemical transformations, the following diagrams are provided.
Caption: Generalized experimental workflow for cross-coupling reactions.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-5-fluoropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 3-Chloro-5-fluoropyridin-2-amine, a key intermediate in the development of pharmaceutical compounds. The following sections detail two primary synthetic routes, quantitative data, experimental procedures, and a visual representation of the synthetic workflow.
Introduction
This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of various active pharmaceutical ingredients. The efficient and scalable production of this intermediate is critical for drug development and manufacturing. This document outlines two viable synthetic pathways for its large-scale preparation: a two-step synthesis commencing from 2,3-dichloro-5-fluoropyridine, and a multi-step route beginning with 2-aminopyridine. The choice of route may depend on the availability of starting materials, cost considerations, and specific process capabilities.
Data Presentation
The following tables summarize the quantitative data for the two primary synthetic routes to this compound.
Route 1: Two-Step Synthesis from 2,3-Dichloro-5-fluoropyridine
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Ammonolysis | 2,3-Dichloro-5-fluoropyridine | Aqueous Ammonia | - | 100-125 | 24-29 | 70-80 (analogous) | >95 |
Route 2: Multi-Step Synthesis from 2-Aminopyridine
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Fluorination | 2-Aminopyridine | (Not detailed) | - | - | - | - | - |
| 2 | Chlorination | 2-Amino-5-fluoropyridine | N-Chlorosuccinimide (NCS) | Acetic Acid | 20-30 | 4-6 | 75-85 | >98 |
Note: The yield for Route 1 is based on an analogous reaction with a similar substrate[1]. The conditions for the fluorination in Route 2 are not detailed in the available literature.
Experimental Protocols
Route 1: Two-Step Synthesis from 2,3-Dichloro-5-fluoropyridine
This route is advantageous for its convergence and potential for high throughput on a large scale.
Step 1: Ammonolysis of 2,3-Dichloro-5-fluoropyridine
This procedure is adapted from a similar synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine[1].
Materials:
-
2,3-Dichloro-5-fluoropyridine
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28% Aqueous Ammonia
-
Water
-
Autoclave reactor
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charge a high-pressure autoclave reactor with 2,3-dichloro-5-fluoropyridine and 28% aqueous ammonia. A molar excess of ammonia is recommended.
-
Seal the autoclave and heat the mixture to 100°C for 24 hours, followed by an increase in temperature to 125°C for an additional 5 hours. The internal pressure will be approximately 2 atm[1].
-
After the reaction is complete, allow the reactor to cool to room temperature.
-
Vent any excess ammonia pressure safely.
-
The product is expected to crystallize out of the solution upon cooling.
-
Collect the crystalline product by filtration.
-
Wash the collected solid with water to remove any residual salts.
-
Dry the product, this compound, in a vacuum oven.
Route 2: Multi-Step Synthesis from 2-Aminopyridine
This route involves the initial synthesis of 2-amino-5-fluoropyridine, followed by regioselective chlorination.
Step 1: Synthesis of 2-Amino-5-fluoropyridine
The synthesis of 2-amino-5-fluoropyridine from 2-aminopyridine involves a multi-step process including nitration, reduction, and a Schiemann reaction. Detailed protocols for this initial step can be found in various organic synthesis literature.
Step 2: Chlorination of 2-Amino-5-fluoropyridine
This protocol is based on analogous chlorinations of pyridylamine derivatives[2].
Materials:
-
2-Amino-5-fluoropyridine
-
N-Chlorosuccinimide (NCS)
-
Acetic Acid
-
Reaction vessel with temperature control and stirring
-
Extraction and purification equipment (e.g., separatory funnel, rotary evaporator, crystallization vessels)
Procedure:
-
In a suitable reaction vessel, dissolve 2-amino-5-fluoropyridine in acetic acid.
-
Cool the solution to a controlled temperature, typically between 20-30°C.
-
Add N-chlorosuccinimide (NCS) portion-wise to the stirred solution, maintaining the temperature.
-
Monitor the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours[2].
-
Upon completion, quench the reaction, for example, by adding a reducing agent like sodium thiosulfate solution.
-
Isolate the crude product by extraction with a suitable organic solvent.
-
Purify the isolated product by crystallization or column chromatography to yield pure this compound.
Visualizations
The following diagrams illustrate the logical workflow of the described synthetic routes.
Caption: Synthetic routes for this compound.
Caption: Experimental workflow for the ammonolysis step in Route 1.
References
Application Notes and Protocols for the Functionalization of the Amino Group in 3-Chloro-5-fluoropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the amino group of 3-Chloro-5-fluoropyridin-2-amine. This versatile building block is of significant interest in medicinal chemistry, and its derivatization allows for the synthesis of a diverse range of compounds with potential therapeutic applications. The protocols outlined below cover key functionalization reactions, including amide bond formation (acylation), urea synthesis, sulfonylation, and diazotization.
Acylation: Amide Bond Formation
The acylation of the 2-amino group of this compound to form an amide bond is a fundamental transformation in drug discovery, enabling the introduction of a wide variety of substituents. The reactivity of the aminopyridine can be influenced by the electronic properties of the pyridine ring and the steric hindrance around the amino group. Standard peptide coupling reagents or the use of activated carboxylic acid derivatives are common strategies to achieve this transformation. Challenges in the acylation of aminopyridines can sometimes be overcome by using more potent coupling agents or by converting the carboxylic acid to a more reactive species like an acid chloride.
Experimental Protocol: General Procedure for Amide Coupling
-
Acid Activation (if necessary): To a solution of the carboxylic acid (1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable activating agent (e.g., oxalyl chloride or thionyl chloride, 1.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. Stir the mixture at room temperature for 1-2 hours. Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.
-
Amide Formation: Dissolve this compound (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 equivalents) in an anhydrous aprotic solvent (e.g., DCM, THF, or DMF).
-
To this solution, add the activated carboxylic acid (acid chloride) or a pre-activated ester (formed using coupling reagents like HATU or EDC/HOBt) (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
| Reagent/Coupling Agent | Base | Solvent | Typical Yield (%) |
| Carboxylic Acid + HATU | DIPEA | DMF | 60-90 |
| Carboxylic Acid + EDC/HOBt | NMM | DCM/DMF | 50-85 |
| Acyl Chloride | Et3N | DCM or THF | 70-95 |
Yields are estimates based on similar reactions and may vary depending on the specific carboxylic acid used.
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-5-fluoropyridin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Chloro-5-fluoropyridin-2-amine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Depending on the synthetic route, common impurities may include:
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Unreacted starting materials: Such as 2-amino-5-fluoropyridine or 2,3-dichloro-5-fluoropyridine.
-
Isomeric byproducts: Formation of other chloro-fluoro-aminopyridine isomers.
-
Over-chlorinated or under-chlorinated species: If the synthesis involves chlorination of an aminopyridine.
-
Hydrolysis products: Formation of corresponding pyridinone derivatives.
-
Residual solvents and reagents: From the reaction and work-up steps.
Q2: What are the recommended primary purification methods for this compound?
A2: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the scale of the purification.
Q3: How can I effectively monitor the purity of my fractions during purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purity of fractions from column chromatography or for assessing the success of a recrystallization. A suitable TLC solvent system will show good separation between the desired product and its impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
Problem: The compound "oils out" during recrystallization instead of forming crystals.
-
Cause: The solute has separated from the solution as a liquid phase because the solution is too supersaturated or has been cooled too quickly. This is a common issue with many aromatic amines.
-
Solution:
-
Reheat the mixture to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool slowly to room temperature, and then gradually lower the temperature using an ice bath.
-
If available, add a seed crystal to induce crystallization.
-
Problem: No crystals form even after the solution has cooled completely.
-
Cause: This can be due to using too much solvent, or the solution being supersaturated without nucleation sites.
-
Solution:
-
Try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of the pure compound.
-
If too much solvent was used, carefully evaporate a portion of the solvent and allow the solution to cool again.
-
Problem: The recovery of the purified compound is very low.
-
Cause: Using an excessive amount of solvent, premature crystallization during a hot filtration step, or the chosen solvent having too high a solubility for the compound even at low temperatures.
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Preheat the filtration apparatus if performing a hot filtration to remove insoluble impurities.
-
Ensure the solution is thoroughly cooled to maximize crystal formation.
-
Consider a different recrystallization solvent or a solvent mixture.
-
Column Chromatography Issues
Problem: Poor separation of the desired compound from impurities.
-
Cause: The chosen eluent system does not have the optimal polarity to effectively separate the components on the stationary phase.
-
Solution:
-
Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
-
For polar compounds like aminopyridines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and resolution by deactivating acidic sites on the silica gel.
-
Problem: The compound is streaking or tailing on the column.
-
Cause: This is often observed with basic compounds like pyridines due to strong interactions with the acidic silanol groups on the silica gel. It can also be caused by overloading the column.
-
Solution:
-
Add a small percentage of triethylamine or pyridine to the eluent to compete for the active sites on the silica.
-
Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
-
Do not overload the column; use an appropriate amount of silica gel for the amount of sample being purified.
-
Problem: The compound does not elute from the column.
-
Cause: The eluent is not polar enough to move the highly polar compound down the column. In rare cases, the compound may be decomposing on the silica gel.
-
Solution:
-
Gradually increase the polarity of the eluent. For very polar compounds, a solvent system containing methanol or even a small amount of acetic acid might be necessary.
-
To check for decomposition, a small sample of the compound can be stirred with silica gel in the chosen eluent and monitored by TLC over time.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Illustrative Data)
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Water | < 0.1 | ~0.5 |
| Hexane | < 0.1 | ~0.2 |
| Toluene | ~1.5 | > 10 |
| Dichloromethane | > 10 | > 20 |
| Ethyl Acetate | ~5 | > 15 |
| Ethanol | > 10 | > 25 |
| Methanol | > 15 | > 30 |
Note: This data is illustrative and should be experimentally verified.
Table 2: Example TLC and Column Chromatography Parameters
| Parameter | Value/Condition |
| TLC Stationary Phase | Silica gel 60 F254 |
| TLC Mobile Phase | 30% Ethyl Acetate in Hexane |
| Rf of Product | ~0.35 |
| Column Stationary Phase | Silica gel (230-400 mesh) |
| Column Eluent | Gradient: 10% to 40% Ethyl Acetate in Hexane |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture to boiling and add more solvent dropwise until the solid just dissolves. Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will show low solubility at room temperature and high solubility at its boiling point.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution: Carefully add the eluent to the column and begin collecting fractions. Start with a low polarity eluent and gradually increase the polarity as needed.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for recrystallization.
Caption: Troubleshooting workflow for column chromatography.
common side reactions in the synthesis of 3-Chloro-5-fluoropyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-5-fluoropyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and logical synthetic route involves the regioselective chlorination of 2-amino-5-fluoropyridine at the 3-position.[1] This is typically achieved using a chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas in a suitable solvent.[1]
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The most significant side reaction is over-chlorination, leading to the formation of a dichlorinated byproduct, likely 3,5-dichloro-2-aminopyridine, by analogy to similar reactions.[2][3] The formation of other isomeric monochlorinated products is also possible, though typically in smaller amounts.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material (2-amino-5-fluoropyridine) and the formation of the desired product and any byproducts.[1][4]
Q4: What are the recommended purification methods for the final product?
A4: The crude product is typically purified by crystallization or column chromatography to isolate the this compound from unreacted starting materials and side products.[1] Recrystallization from a suitable solvent, such as ethanol, is often effective in removing dichlorinated impurities.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product and Significant Formation of Dichlorinated Byproduct
Cause: This is the most common issue and is primarily caused by over-chlorination of the pyridine ring. The desired monochlorinated product can undergo a second chlorination, especially if the reaction is left for too long or if an excess of the chlorinating agent is used. The reaction conditions, particularly the acidity of the medium, play a crucial role in selectivity. In weakly acidic or neutral conditions, the rate of the second chlorination can be comparable to the first.[2]
Solutions:
-
Control Reaction Time: Monitor the reaction closely using TLC or GC-MS and stop the reaction as soon as the starting material is consumed.[2][4] Prolonged reaction times increase the likelihood of over-chlorination.
-
Stoichiometry of Chlorinating Agent: Use a controlled amount of the chlorinating agent (e.g., NCS). A slight excess may be necessary, but a large excess should be avoided.
-
Reaction Temperature: Maintain a controlled temperature throughout the addition of the chlorinating agent and during the reaction. Lower temperatures can sometimes improve selectivity.
-
Acidic Medium: Performing the chlorination in a strongly acidic medium can significantly improve the selectivity for monochlorination.[2] The protonated form of the aminopyridine is less susceptible to a second electrophilic attack.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized for Monochlorination) |
| Solvent | Neutral (e.g., Dichloromethane) | Acidic (e.g., Acetic Acid or Sulfuric Acid) |
| Chlorinating Agent | Large Excess | ~1.1 equivalents |
| Reaction Time | Prolonged (e.g., >12 hours) | Monitored until starting material is consumed |
| Expected Outcome | Lower yield of desired product, higher percentage of dichlorinated byproduct. | Higher yield of desired product, minimized dichlorinated byproduct. |
Issue 2: Difficulty in Separating the Product from Dichlorinated Impurities
Cause: The desired product and the dichlorinated byproduct often have similar polarities, which can make separation by column chromatography challenging.
Solutions:
-
Recrystallization: This is often the most effective method for purifying the product from the dichlorinated impurity. A suitable solvent system (e.g., ethanol/water) should be chosen where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurity remains in solution.[4]
-
Fractional Crystallization: If a single solvent is not effective, fractional crystallization with different solvent systems can be attempted.
-
Preparative HPLC: For very difficult separations and high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although this is less practical on a large scale.
Experimental Protocols
Synthesis of this compound (General Protocol) [1]
-
Dissolve 2-amino-5-fluoropyridine in a suitable solvent such as acetic acid or a chlorinated solvent in a reaction vessel.
-
Cool the solution to a controlled temperature (e.g., 0-5 °C).
-
Add a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise while maintaining the temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction (e.g., with a solution of sodium bisulfite).
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of 2-amino-3,5-dichloropyridine (Analogous Over-chlorination Reaction) [4]
This protocol for the synthesis of a dichlorinated pyridine provides insight into the conditions that can lead to the over-chlorination side product.
-
To a 10L three-necked round-bottomed flask, add a solvent mixture of N,N-dimethylformamide (DMF) and methanol (2.5:1 v/v, 5500 mL).
-
Add 2-amino-5-chloropyridine (2560.8 g) and N-chlorosuccinimide (6118.4 g).
-
Stir the reaction mixture at 45 °C for 2.5 hours.
-
Monitor the reaction progress by TLC and GC.
-
Once the reaction is complete, remove the solvent by distillation to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol.
-
The reported yield of 2-amino-3,5-dichloropyridine is 70.5% with a purity of 98.20% (by GC).[4]
Visualizations
Caption: Main reaction and common side reaction in the synthesis.
Caption: A typical workflow for synthesis and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 3. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 4. 2-Amino-3,5-dichloropyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Improving the Yield of Suzuki Coupling with 3-Chloro-5-fluoropyridin-2-amine
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the Suzuki-Miyaura cross-coupling reaction with the challenging substrate, 3-Chloro-5-fluoropyridin-2-amine. The inherent electronic properties of this substrate necessitate careful selection of reaction conditions to achieve high yields.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Q1: I am observing very low or no product yield. What are the primary factors to investigate?
A1: Low to no product formation with this substrate is a frequent challenge, primarily due to two factors: the high strength of the Carbon-Chlorine (C-Cl) bond and potential catalyst inhibition by the pyridine nitrogen and amino group.[1][2] A systematic evaluation of the catalyst system, base, and reaction conditions is crucial.
-
Catalyst and Ligand Inactivity : The oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step and requires a highly active catalyst.[1][3] Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[1][4]
-
Recommendation : Switch to a more active catalytic system using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1] These ligands promote the formation of the active monoligated palladium(0) species required for C-Cl bond activation.[1] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1][4]
-
-
Ineffective Base : The base is critical for activating the boronic acid in the transmetalation step.[1] Weak or insoluble bases can stall the reaction.
-
Insufficient Temperature : Aryl chlorides are the least reactive among aryl halides and typically require higher temperatures to facilitate the oxidative addition step.[3]
Q2: I'm getting a complex mixture with significant byproducts. How can I identify and minimize them?
A2: The formation of byproducts is a common issue that consumes starting materials and lowers the yield of the desired product. The most frequent side reactions are protodeboronation, homocoupling, and dehalogenation.[2]
-
Protodeboronation (Arene Formation) : This occurs when the C-B bond of the boronic acid is cleaved by a proton source (like water), removing it from the catalytic cycle.[2][4]
-
Identification : Formation of an arene corresponding to your boronic acid.
-
Solution : Use anhydrous solvents and reagents.[4] While some Suzuki reactions benefit from a small amount of water, excess water can promote this side reaction.[6] Using boronic esters (e.g., pinacol esters) can also enhance stability against protodeboronation.[7]
-
-
Homocoupling (Biaryl Formation) : This side reaction, where the boronic acid couples with itself, is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[4]
-
Identification : Formation of a biaryl byproduct derived from your boronic acid.
-
Solution : The most critical step is the strict exclusion of oxygen.[4] Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[3][4]
-
-
Dehalogenation (Reduction of Starting Material) : The starting this compound is reduced, replacing the chlorine atom with hydrogen.
-
Identification : Detection of 5-fluoro-pyridin-2-amine.
-
Solution : This can be caused by hydride sources in the reaction mixture. Ensure the reaction is performed under a strictly inert atmosphere and choose a solvent less prone to acting as a hydride source.[2]
-
Q3: My reaction starts, as confirmed by LC-MS, but it stalls and does not go to completion. What should I try?
A3: A stalled reaction often points towards catalyst deactivation or issues with reagent stability and quality.
-
Catalyst Deactivation : The pyridine nitrogen and the exocyclic amino group can coordinate to the palladium center, leading to catalyst inhibition over time.[2][4] Impurities in the starting materials can also poison the catalyst.[5]
-
Solution : Verify the purity of your starting materials. If the reaction has stalled, adding a fresh portion of the catalyst may help it proceed to completion.[5]
-
-
Insufficient Reaction Time : Couplings involving less reactive aryl chlorides can be slow.
-
Solution : Monitor the reaction progress carefully using TLC or LC-MS and allow for longer reaction times if necessary.[5]
-
-
Poor Reagent Quality : Degradation of the boronic acid over the course of the reaction can cause it to stall.
-
Solution : Use fresh, high-purity boronic acid.[4] Consider switching to a more stable boronate ester.
-
Frequently Asked Questions (FAQs)
Q4: What is the best starting catalyst and ligand combination for this substrate?
A4: For a challenging electron-deficient chloropyridine with a coordinating amino group, a highly active catalyst system is required from the start. A Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ combined with a bulky, electron-rich Buchwald ligand is the recommended starting point.[2][5][8]
Table 1: Recommended Catalyst Systems for Initial Screening
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |
|---|---|---|---|
| Pd₂(dba)₃ | SPhos or XPhos | 1-2% Pd, 2-4% Ligand | Highly active for C-Cl bond activation.[2] |
| Pd(OAc)₂ | SPhos or XPhos | 1-2% Pd, 2-4% Ligand | Common, robust system for challenging chlorides.[3] |
| PdCl₂(dppf) | (None, is a complex) | 2-5% | A stable precatalyst, but may require higher temperatures.[3] |
Q5: Which base and solvent system should I start with for optimization?
A5: The choice of base and solvent is critical and interdependent. A strong, non-nucleophilic base is generally required. Anhydrous polar aprotic solvents are common, sometimes with a small amount of water.
Table 2: Suggested Base and Solvent Combinations for Initial Screening
| Base | Solvent | Temperature Range | Notes |
|---|---|---|---|
| K₃PO₄ | 1,4-Dioxane | 80-110 °C | A robust, commonly used combination. A small amount of water (e.g., 4:1 Dioxane:Water) can sometimes be beneficial.[9] |
| Cs₂CO₃ | Toluene | 100-110 °C | Cesium carbonate offers higher solubility in some organic solvents.[1] |
| K₂CO₃ | Dioxane/Water | 80-100 °C | A common base, often used in aqueous solvent mixtures.[10] |
Q6: How critical is the exclusion of air and moisture?
A6: It is absolutely critical. The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive state, which halts the catalytic cycle.[1][4] Moisture can lead to protodeboronation, which consumes the boronic acid in an unproductive side reaction.[4] Therefore, using flame-dried glassware, thoroughly degassed solvents, and maintaining a strict inert atmosphere (Argon or Nitrogen) throughout the experiment is imperative for achieving high yields.[4]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a representative starting point based on established methodologies for similar challenging substrates and may require optimization.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2 - 1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Nitrogen or Argon gas supply
-
Standard oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.[3]
-
Inerting : Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[2]
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium precursor and the phosphine ligand to the flask.[3]
-
Solvent Addition : Add the anhydrous, degassed solvent via syringe.[2]
-
Reaction : Seal the vessel and place it in a preheated oil bath or heating block. Stir the mixture vigorously at the desired temperature (e.g., 80-110 °C).[10]
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or the reaction stalls.[2]
-
Work-up : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
challenges in the scale-up of 3-Chloro-5-fluoropyridin-2-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-5-fluoropyridin-2-amine, particularly addressing challenges encountered during scale-up operations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. - Inefficient purification. | - Monitor reaction progress using TLC or GC-MS to ensure completion. - Optimize temperature; for amination reactions, temperatures between 110-140°C in a sealed vessel may be required.[1] - Ensure inert atmosphere to prevent side reactions. - Evaluate and optimize crystallization or column chromatography conditions.[2] |
| Impurity Formation | - Formation of regioisomers. - Over-chlorination or other side reactions. - Presence of residual starting materials or solvents. | - In chlorination steps using agents like N-chlorosuccinimide (NCS), control the stoichiometry and temperature carefully to ensure regioselectivity.[2] - Use purification methods like column chromatography to separate isomers.[2] - Ensure adequate drying of the final product to remove residual solvents. |
| Poor Reaction Control at Scale | - Exothermic reactions leading to temperature spikes. - Inefficient mixing in large reactors. - Challenges with reagent addition at a large scale. | - For exothermic steps like nitration or chlorination, implement controlled, portion-wise addition of reagents.[2] - Ensure the reactor is equipped with adequate cooling and agitation systems. - Consider using a continuous flow reactor for better control over reaction parameters.[3] |
| Difficulties in Product Isolation | - Product oiling out during crystallization. - Formation of fine crystals that are difficult to filter. - Product loss during extraction. | - Screen different solvent systems for crystallization. - Control the cooling rate during crystallization to promote the formation of larger crystals. - Perform multiple extractions with an appropriate solvent to maximize recovery. |
| Use of Hazardous or Expensive Reagents | - Use of toxic reagents like allylamine or expensive catalysts like palladium complexes.[1] - Use of highly corrosive acids like concentrated sulfuric acid.[1] | - Explore alternative, safer, and more cost-effective synthetic routes. For example, amination with aqueous ammonia can be a simpler and cheaper alternative to using other amines.[1] - Investigate catalyst recycling protocols to reduce costs in large-scale production. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound and what are the key challenges?
A1: A common synthetic approach involves the multi-step synthesis starting from 2-aminopyridine. The key transformations include fluorination, chlorination, and potentially amination.[2][4] Challenges often arise during the regioselective introduction of the chloro and fluoro groups. For instance, during chlorination of 2-amino-5-fluoropyridine, careful control of the reaction conditions is necessary to achieve chlorination at the desired 3-position.[2] Another approach could involve the amination of a di-halogenated pyridine precursor.[5]
Q2: How can I minimize the formation of byproducts during the chlorination step?
A2: To minimize byproduct formation during chlorination (e.g., using N-chlorosuccinimide), it is crucial to control the reaction temperature and add the chlorinating agent portion-wise.[2] The reaction should be monitored closely by techniques like TLC or GC-MS to stop the reaction once the starting material is consumed, preventing over-chlorination. The choice of solvent can also influence the selectivity of the reaction.
Q3: What are the recommended purification methods for this compound at an industrial scale?
A3: At an industrial scale, purification is typically achieved through crystallization, which is more cost-effective than chromatography.[2] The crude product can be dissolved in a suitable solvent and allowed to crystallize upon cooling or by the addition of an anti-solvent. For higher purity requirements, column chromatography may be necessary, although this can be a bottleneck in large-scale production.[2]
Q4: Are there any safety precautions I should be aware of when handling the reagents for this synthesis?
A4: Yes, several reagents used in the synthesis of halogenated pyridines can be hazardous. For example, chlorinating agents like chlorine gas are highly toxic and corrosive.[2] Diazotization reactions, which may be used for introducing the fluorine atom via a Schiemann reaction, involve thermally unstable diazonium salts and should be handled with extreme care at low temperatures (0-5 °C).[2][4] Always consult the Material Safety Data Sheet (MSDS) for each reagent and use appropriate personal protective equipment (PPE).
Experimental Protocols
Synthesis of 2-Amino-5-fluoropyridine (Precursor)
This protocol is adapted from analogous procedures for the synthesis of fluorinated pyridines.[4][6]
-
Nitration: Treat 2-aminopyridine with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group, typically at the 5-position.
-
Amino Group Protection: Protect the amino group, for example, by acetylation with acetic anhydride.
-
Reduction of Nitro Group: Reduce the nitro group to an amino group.
-
Diazotization and Schiemann Reaction: The newly formed amino group is diazotized with sodium nitrite in the presence of a fluoro-acid (e.g., HBF4), followed by thermal decomposition of the diazonium salt to introduce the fluorine atom.[4]
-
Hydrolysis: The protecting group on the initial amino group is removed by hydrolysis.
Chlorination of 2-Amino-5-fluoropyridine
This protocol is based on general methods for the chlorination of pyridylamines.[2]
-
Dissolve 2-amino-5-fluoropyridine in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or chlorine gas, portion-wise while maintaining a controlled temperature.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Isolate the product by extraction.
-
Purify the crude product by crystallization or column chromatography.
Process Workflow Diagram
Caption: Synthetic pathway for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for synthesis issues.
References
- 1. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Designing scalable syntheses of pharmaceutical intermediates by utilizing low-temperature continuous flow chemistry - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
optimization of catalyst loading for Buchwald-Hartwig amination of 3-Chloro-5-fluoropyridin-2-amine
Topic: Optimization of Catalyst Loading for Buchwald-Hartwig Amination of 3-Chloro-5-fluoropyridin-2-amine
Audience: Researchers, scientists, and drug development professionals.
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the Buchwald-Hartwig amination of this compound, with a specific focus on the optimization of palladium catalyst loading.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low or no conversion. What are the primary factors to investigate?
A1: Low or no conversion in the amination of an electron-deficient heteroaryl chloride like this compound is a common challenge. The primary reasons often involve the catalyst system and reaction conditions.[1]
-
Catalyst System Integrity:
-
Palladium Source: Ensure the palladium source is active. For challenging substrates, using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) can provide more consistent and reliable results compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[1][2]
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands is critical for the activation of the C-Cl bond. Ligands such as XPhos, RuPhos, and BrettPhos are often effective for these types of substrates.[1][3][4]
-
-
Reaction Conditions:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. It is crucial to maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[1][5]
-
Solvent and Reagent Purity: Use anhydrous, degassed solvents. Trace amounts of water or oxygen can deactivate the catalyst.[5]
-
Temperature: Elevated temperatures, typically in the range of 80-110 °C, are often necessary to facilitate the oxidative addition of the aryl chloride to the palladium center.[1][5]
-
-
Catalyst Loading: For challenging substrates like chloropyridines, a higher catalyst loading may be necessary. A typical starting point is 1-2 mol%, but increasing this to 5 mol% may be required to achieve a reasonable reaction rate and yield.[1]
Q2: I am observing significant hydrodehalogenation of my starting material. How can this side reaction be minimized?
A2: Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction. It often occurs when the desired reductive elimination to form the C-N bond is slow, allowing for competing pathways.
-
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: Employ a ligand that promotes rapid reductive elimination. Bulky biarylphosphine ligands are designed for this purpose.[6]
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can help favor the amination pathway.[1]
-
Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dry, as trace water can be a proton source for this side reaction.[1]
-
Base Purity: Use a high-purity, anhydrous base. Some sources of sodium tert-butoxide (NaOtBu) may contain traces of sodium hydroxide, which can contribute to hydrodehalogenation.[1]
-
Q3: Can I reduce the catalyst loading to make the process more cost-effective?
A3: Yes, optimizing the catalyst loading is a key aspect of process development. While challenging substrates may initially require higher loadings, a systematic screening can often identify the minimum catalyst concentration required for efficient conversion. This is particularly important for large-scale synthesis.[7] A lower catalyst loading not only reduces costs but also simplifies purification by minimizing residual palladium in the final product.
Data Presentation: Catalyst Loading Optimization
The following table provides representative data from a hypothetical catalyst loading optimization study for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine).
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| 1 | 5.0 | 7.5 | NaOtBu (1.5) | Toluene | 100 | 12 | 95 | 19 |
| 2 | 2.5 | 3.75 | NaOtBu (1.5) | Toluene | 100 | 12 | 92 | 37 |
| 3 | 1.0 | 1.5 | NaOtBu (1.5) | Toluene | 100 | 12 | 85 | 85 |
| 4 | 0.5 | 0.75 | NaOtBu (1.5) | Toluene | 100 | 24 | 70 | 140 |
| 5 | 0.1 | 0.15 | NaOtBu (1.5) | Toluene | 100 | 24 | 35 | 350 |
Note: This data is illustrative and actual results may vary depending on the specific amine, reaction conditions, and purity of reagents.
Experimental Protocols
Detailed Protocol for Catalyst Loading Screening
This protocol describes a high-throughput screening approach to efficiently determine the optimal catalyst loading for the amination of this compound.
Materials and Equipment:
-
96-well plate reactor block with magnetic stirring capabilities
-
Inert atmosphere glovebox or Schlenk line
-
Gas-tight syringes
-
Anhydrous, degassed solvents (e.g., Toluene, Dioxane)
-
This compound
-
Amine coupling partner
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a precatalyst, e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Internal standard for GC or LC-MS analysis
Procedure:
-
Stock Solution Preparation (inside a glovebox):
-
Prepare a stock solution of this compound and the internal standard in the chosen reaction solvent.
-
Prepare a stock solution of the amine coupling partner in the same solvent.
-
Prepare a slurry of the base in the same solvent.
-
Prepare a series of stock solutions of the palladium precatalyst at different concentrations corresponding to the desired mol% loadings (e.g., 5.0, 2.5, 1.0, 0.5, 0.1 mol%).
-
-
Reaction Setup (inside a glovebox):
-
To each well of the 96-well plate containing a stir bar, add the appropriate volume of the palladium precatalyst stock solution to achieve the desired catalyst loading.
-
Add the stock solution of this compound and the internal standard to each well.
-
Add the amine stock solution to each well.
-
Initiate the reaction by adding the base slurry to each well.
-
-
Reaction Execution:
-
Seal the 96-well plate.
-
Place the plate in the pre-heated reactor block and begin stirring.
-
Run the reactions for a predetermined time (e.g., 12 or 24 hours).
-
-
Work-up and Analysis:
-
After the specified time, remove the plate from the heat and allow it to cool to room temperature.
-
Quench the reactions by adding a suitable solvent (e.g., ethyl acetate) followed by a small amount of water.
-
Agitate the plate to ensure thorough mixing.
-
Centrifuge the plate to separate the organic and aqueous layers.
-
Analyze the organic layer of each well by GC-MS or LC-MS to determine the reaction yield by comparing the product peak area to that of the internal standard.
-
Visualizations
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: A troubleshooting workflow for low yield in Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Storage and Stability of 3-Chloro-5-fluoropyridin-2-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of 3-Chloro-5-fluoropyridin-2-amine during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the structure of this compound, which contains amino, chloro, and fluoro functional groups on a pyridine ring, several potential degradation pathways can be anticipated under stress conditions. These include:
-
Hydrolysis: The chloro group on the pyridine ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of a hydroxylated impurity.
-
Oxidation: The electron-rich aminopyridine ring is prone to oxidation, which can be initiated by exposure to air, light, or oxidizing agents. This can lead to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to dimerization, polymerization, or cleavage of the pyridine ring. Fluorinated aromatic compounds, in particular, can undergo photolytic degradation.
-
Thermal Degradation: Elevated temperatures can accelerate the rate of decomposition through various mechanisms, including hydrolysis and oxidation.
Q3: Are there any known incompatible materials to avoid during storage?
A3: Avoid storing this compound with strong oxidizing agents, strong acids, and strong bases, as these can catalyze its degradation. Additionally, ensure that the storage container is made of an inert material (e.g., amber glass) that does not leach impurities or react with the compound.
Q4: How can I monitor the stability of my this compound sample over time?
A4: The stability of your sample can be monitored by periodically performing a purity analysis using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with a UV detector is a commonly used technique for this purpose. The method should be validated to ensure it can separate the intact compound from any potential degradation products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of the solid compound (e.g., yellowing or browning) | Oxidation due to exposure to air and/or light. | Store the compound under an inert atmosphere (argon or nitrogen) and in a light-resistant container (amber vial). For long-term storage, refrigeration is recommended. |
| Appearance of new peaks in the HPLC chromatogram of a stored sample | Chemical degradation has occurred. | Review the storage conditions. Ensure the container is tightly sealed and protected from light, heat, and moisture. If degradation is significant, the material may need to be repurified or discarded. |
| Inconsistent analytical results between different aliquots of the same batch | Non-homogeneity of the sample or improper handling. | Ensure the bulk material is homogeneous before taking aliquots. When not in use, store all aliquots under the recommended conditions. |
| Decreased assay value over time | Decomposition of the compound. | Investigate the storage conditions and handling procedures. Consider performing a forced degradation study to identify the primary degradation pathways and implement appropriate preventative measures. |
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Expose the sample solutions to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. Mass spectrometry (MS) can be used to elucidate the structures of the major degradants.
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagents/Parameters | Expected Degradation Pathway | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Hydrolysis of the chloro group | 3-Hydroxy-5-fluoropyridin-2-amine |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Hydrolysis of the chloro group | 3-Hydroxy-5-fluoropyridin-2-amine |
| Oxidation | 3% H₂O₂, Room Temp. | Oxidation of the pyridine ring nitrogen and/or amino group | N-oxides, hydroxylated derivatives |
| Thermal | 80°C (solid) | Accelerated hydrolysis and oxidation | Mixture of hydrolytic and oxidative degradants |
| Photolytic | UV/Vis light | Photochemical reactions | Dimerization products, ring-opened products |
Protocol for Stability-Indicating HPLC Method Development
Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Selection: Use a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).
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Elution Mode: A gradient elution is often necessary to separate polar and non-polar impurities.
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Detection: Use a UV detector at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., determined by UV scan).
-
Method Optimization: Optimize the mobile phase composition, gradient profile, flow rate, and column temperature to achieve good resolution (>1.5) between the main peak and all impurity peaks.
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Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for monitoring the stability of this compound.
troubleshooting failed reactions involving 3-Chloro-5-fluoropyridin-2-amine
Welcome to the technical support center for 3-Chloro-5-fluoropyridin-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Suzuki-Miyaura Cross-Coupling Reactions
Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation is a common challenge when working with chloropyridines like this compound. These compounds are inherently less reactive than their bromo or iodo counterparts due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle difficult.[1] A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.
Troubleshooting Steps:
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Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the C-Cl bond.[1][2] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1]
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Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[1] Its strength, solubility, and steric properties are important factors.
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Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.
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Insufficient Reaction Temperature: C-Cl bond activation requires higher thermal energy.
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Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C.[1] Microwave irradiation can also be effective for accelerating the reaction.
-
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.
-
Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen).[1] The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the catalyst, and a positive pressure of inert gas should be maintained throughout the reaction.[1]
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Q2: My Suzuki coupling reaction is producing significant side products like homocoupling (Ar-Ar) and protodeboronation (Ar-H). How can I minimize these?
A2: These side reactions compete with the desired cross-coupling pathway and are often promoted by oxygen or proton sources.
Troubleshooting Steps:
-
Protodeboronation (Ar-H formation): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, often from water or acidic impurities.[1]
-
Recommendation: Use anhydrous solvents and reagents where possible. Employing a weaker or less nucleophilic base can sometimes mitigate this issue. Using boronic esters (e.g., pinacol esters) can also enhance stability against protodeboronation.[1]
-
-
Homocoupling (Ar-Ar or Ar'-Ar' formation): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[1]
-
Recommendation: Rigorous degassing of all reagents and solvents is critical.[1] Maintaining a strict inert atmosphere throughout the reaction setup and duration is essential. Reducing the catalyst loading may also help minimize homocoupling.
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Section 2: Buchwald-Hartwig Amination
Q1: I am attempting a Buchwald-Hartwig amination with this compound and an amine, but the reaction is failing. What should I investigate first?
A1: Aryl chlorides are known to be challenging substrates for Buchwald-Hartwig amination because they are often difficult to undergo oxidative addition.[3] The success of this reaction is highly dependent on the catalytic system.
Troubleshooting Steps:
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Catalyst System (Precatalyst and Ligand): This is the most critical factor. In-situ generation of the active catalyst from sources like Pd(OAc)₂ can be unreliable.[3]
-
Recommendation: Use a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle). Screen a variety of bulky, electron-rich phosphine ligands. Ligands like XPhos, BrettPhos, or RuPhos are often effective for challenging substrates.[4]
-
-
Base Selection: The choice of base is crucial and can be substrate-dependent.
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Solvent Choice: The solvent affects the solubility of the reactants and the activity of the catalyst.
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Recommendation: Anhydrous, aprotic solvents are standard. Toluene, dioxane, and THF are common choices to screen.[3]
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Reaction Time and Temperature: Sterically hindered or electronically deactivated substrates may require more forcing conditions.
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Recommendation: If initial attempts at lower temperatures fail, consider increasing the temperature. For particularly challenging couplings, extended reaction times (e.g., 24-72 hours) may be necessary.[4]
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Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting conditions for reaction optimization. These are based on general protocols for challenging heteroaryl chlorides and should be adapted for specific substrates.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Substrate | This compound (1.0 equiv) | This compound (1.0 equiv) | This compound (1.0 equiv) |
| Boronic Acid | Arylboronic Acid (1.2-1.5 equiv) | Arylboronic Acid (1.2-1.5 equiv) | Arylboronic Acid (1.2-1.5 equiv) |
| Pd Source | Pd₂(dba)₃ (1.5 mol%) | Pd(OAc)₂ (2 mol%) | PEPPSI™-IPr (2-4 mol%) |
| Ligand | XPhos (3 mol%) | SPhos (4 mol%) | (None needed) |
| Base | Cs₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene (Anhydrous, Degassed) | 1,4-Dioxane / H₂O (5:1, Degassed) | THF (Anhydrous, Degassed) |
| Temperature | 110 °C | 100 °C | 80 °C |
| Time | 12-24 h | 12-24 h | 12-24 h |
Data adapted from general protocols for Suzuki coupling of aryl chlorides.[2]
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Component | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Substrate | This compound (1.0 equiv) | This compound (1.0 equiv) | This compound (1.0 equiv) |
| Amine | Coupling Partner (1.2 equiv) | Coupling Partner (1.2 equiv) | Coupling Partner (1.2 equiv) |
| Pd Precatalyst | XPhos Pd G3 (2 mol%) | BrettPhos Pd G3 (2 mol%) | RuPhos Pd G3 (2 mol%) |
| Base | NaOtBu (2.0 equiv) | LHMDS (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene (Anhydrous, Degassed) | 1,4-Dioxane (Anhydrous, Degassed) | THF (Anhydrous, Degassed) |
| Temperature | 100 °C | 110 °C | 90 °C |
| Time | 12-24 h | 12-24 h | 12-24 h |
Data adapted from general protocols for Buchwald-Hartwig amination of aryl chlorides.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and may require optimization.
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To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
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In a separate vial, prepare the catalyst system by adding palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the reaction vial with a septum and evacuate and backfill with argon or nitrogen three times.
-
Add the catalyst system to the reaction vial under a positive flow of inert gas.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.
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Seal the vial tightly and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol adapted from BenchChem Application Notes.[2]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point and may require optimization.
-
In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the amine coupling partner (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOtBu, 2.0 mmol, 2.0 equiv.), and the chosen Palladium G3 precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) in a reaction vial.
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution.
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Dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key concepts for understanding and troubleshooting these reactions.
Caption: A logical workflow for troubleshooting failed coupling reactions.
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.
References
alternative workup procedures for reactions with 3-Chloro-5-fluoropyridin-2-amine
Welcome to the technical support center for reactions involving 3-Chloro-5-fluoropyridin-2-amine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reaction workup and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the workup of reactions with this compound?
Researchers often face three primary challenges:
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Removal of Unreacted Starting Material: Due to the basic nature of the 2-amino group, both the starting material and the desired product can have similar polarities, making separation by standard column chromatography difficult.
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Residual Palladium Catalyst: For palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, the nitrogen atoms on the pyridine ring and the amino group can chelate to the palladium catalyst. This makes the metal difficult to remove by simple filtration, leading to product contamination.[1]
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Formation of Emulsions: During aqueous workups, the presence of basic nitrogen-containing compounds can lead to the formation of stable emulsions, complicating phase separation.
Q2: My Suzuki/Buchwald-Hartwig coupling reaction is complete, but I'm struggling to separate my product from the unreacted this compound. What alternative workup can I use?
When standard chromatography fails to provide adequate separation, an acid-base extraction is a highly effective alternative. This technique leverages the basicity of the aminopyridine nitrogen to selectively move the unreacted starting material into an aqueous phase, leaving the (typically less basic) product in the organic phase.
Q3: How can I efficiently remove residual palladium catalyst from my cross-coupling reaction?
Residual palladium is a common issue in pharmaceutical development due to strict regulatory limits. Beyond standard filtration, two effective methods are:
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Palladium Scavenger Resins: These are solid-supported reagents with functional groups (e.g., thiols, triamines) that have a high affinity for palladium.[1] They selectively bind the metal, which can then be removed by simple filtration.
-
Activated Carbon Treatment: While cost-effective, activated carbon can sometimes non-specifically adsorb the desired product, leading to yield loss.[1] Careful optimization is required.
Q4: I am performing a Nucleophilic Aromatic Substitution (SNAr) reaction. What is a standard workup procedure, and what are the common issues?
A standard workup for an SNAr reaction involves quenching the reaction, followed by dilution with an organic solvent (like ethyl acetate) and washing with water and brine. The primary issue is often the removal of unreacted starting materials or basic byproducts, for which an acid-base extraction can be beneficial. If the product is highly polar, it may have some water solubility, leading to yield loss in the aqueous washes.
Troubleshooting Guides
Issue 1: Persistent Emulsion During Aqueous Workup
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Problem: A stable emulsion forms in the separatory funnel during liquid-liquid extraction, preventing clear phase separation. This is common when using chlorinated solvents with basic solutions.
-
Troubleshooting Workflow:
graph TD { rankdir=LR; A[Start: Emulsion Formed] --> B{Wait 30 mins}; B --> C{Add solid NaCl (Brine)}; C --> D{Filter through Celite}; D --> E[Separation Achieved]; B --> F[No Separation]; F --> C; C --> F2[No Separation]; F2 --> D; D --> F3[No Separation]; F3 --> G{Dilute Organic Layer 5-10x}; G --> E; A --> H[Next Time: Evaporate reaction solvent first];
}
Troubleshooting emulsion formation during workup. -
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for up to 30 minutes.
-
Salting Out: Add a saturated aqueous solution of sodium chloride (brine) or solid sodium chloride to the funnel. This increases the ionic strength of the aqueous phase, which can help break the emulsion.[2]
-
Filtration: Filter the entire mixture through a pad of Celite®. Emulsions are often stabilized by fine particulate matter, which Celite can effectively remove.[3]
-
Solvent Evaporation (Preventative): Before the workup, remove the reaction solvent via rotary evaporation and redissolve the residue in the extraction solvent.[3]
-
Issue 2: High Levels of Residual Palladium in the Final Product after Chromatography
-
Problem: After purification by silica gel chromatography, the product is still contaminated with palladium (often appearing as a grey or black solid). Standard chromatography can be ineffective for removing soluble palladium complexes.[4]
-
Solution: Employ a palladium scavenger resin.
graph G { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Crude Product in Solution\n(High Pd Content)"]; B [label="Add Scavenger Resin\n(3-5 equiv. vs Pd)"]; C [label="Stir at RT - 50°C\n(4-16 hours)"]; D [label="Filter through Celite®\nto remove resin"]; E [label="Wash Resin with\nFresh Solvent"]; F [label="Combine Filtrate\n& Washings"]; G [label="Concentrate Solvent"]; H [label="Purified Product\n(Low Pd Content)"]; A -> B -> C -> D -> E -> F -> G -> H; }
Workflow for palladium removal using a scavenger resin. -
Key Considerations:
-
Scavenger Type: Thiol-based or triamine-based scavengers are generally effective for palladium.[1]
-
Optimization: The efficiency of scavenging depends on the solvent, temperature, and treatment time. Stirring the crude product with the resin for 4-16 hours at room temperature to 50°C is a good starting point.[1]
-
Quantification: To confirm palladium removal, analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard.[1]
-
Alternative Workup Protocols
Protocol 1: Acid-Base Extraction for Removal of Unreacted Aminopyridine
This protocol is ideal for separating a less basic product from the more basic unreacted this compound.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl).
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Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. The basic aminopyridine starting material will be protonated and partition into the aqueous layer.
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Separation: Allow the layers to separate and drain the lower aqueous layer.
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Repeat: Repeat the acid wash (steps 2-4) 2-3 times to ensure complete removal. Monitor the organic layer by TLC.
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Neutralization: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[5]
Protocol 2: Palladium Removal with a Thiol-Based Scavenger Resin
This protocol describes the use of a solid-supported scavenger to remove residual palladium catalyst.
Methodology:
-
Dissolution: After the initial reaction workup (e.g., filtration of solids), dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene, or Ethyl Acetate).
-
Add Scavenger: Add a thiol-functionalized silica or polystyrene resin (typically 3-5 molar equivalents relative to the initial palladium catalyst loading).[1]
-
Stir: Stir the suspension at room temperature or a slightly elevated temperature (40-50 °C) for 4-16 hours.[1]
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Filter: Filter the mixture through a pad of Celite® to remove the scavenger resin.
-
Wash: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis (Optional but Recommended): Submit a sample of the final product for ICP-MS analysis to quantify the residual palladium content.
Protocol 3: Purification by Recrystallization
If the product is a solid, recrystallization can be an effective, chromatography-free purification method.
Methodology:
-
Solvent Screening: Identify a suitable solvent or solvent system. The ideal solvent will dissolve the product poorly at room temperature but well at an elevated temperature. Common systems for aminopyridine derivatives include Ethanol/Water, Heptane/Ethyl Acetate, or Toluene.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities (like palladium black) are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals under vacuum.
Data Presentation
Disclaimer: The following quantitative data is compiled from studies on structurally similar aminopyridine systems due to a lack of specific published comparative data for this compound. The results are representative and intended to guide methodology selection.
Table 1: Comparison of Purification Methods for a Representative Suzuki Coupling Product
| Purification Method | Typical Yield | Final Purity (by HPLC) | Comments |
| Standard Silica Gel Chromatography | 60-85% | 90-98% | May not effectively remove all baseline impurities or palladium. |
| Acid-Base Extraction followed by Chromatography | 55-80% | >99% | Highly effective for removing basic starting materials.[5] |
| Recrystallization | 50-75% | >99% | Yield is highly dependent on product solubility; very effective for high purity. |
Table 2: Efficiency of Palladium Removal Methods
| Removal Method | Initial Pd (ppm) | Final Pd (ppm) | % Pd Removed (Average) | Product Loss |
| Chromatography (Silica Gel) | ~1500 | >100 | ~90% | Low |
| Activated Carbon (10 wt%) | ~1500 | <150 | ~90% | Can be significant |
| Thiol Scavenger Resin (Si-Thiol) | ~1500 | <50 | >98% | Minimal |
| Chromatography + Scavenger Resin | ~1500 | <20 | >98% | Low |
(Data adapted from representative studies on palladium removal from API synthesis streams involving aminopyridines.[4])
References
impact of solvent choice on the reactivity of 3-Chloro-5-fluoropyridin-2-amine
Welcome to the technical support center for 3-Chloro-5-fluoropyridin-2-amine. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do its functional groups influence its reactivity?
A1: this compound has three primary sites for chemical reactions:
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The Chloro Group (C3 position): The C-Cl bond is a key site for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Aryl chlorides are typically less reactive than the corresponding bromides or iodides, often requiring more active catalytic systems to achieve efficient coupling.[1]
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The Amino Group (C2 position): The nucleophilic amino group can readily participate in reactions like acylation, alkylation, and diazotization. Its presence also electronically influences the pyridine ring.
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The Fluoro Group (C5 position): The fluorine atom is an electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[2]
The interplay of these groups dictates the molecule's overall reactivity. For instance, the electron-donating amino group can decrease the reactivity of the C-Cl bond towards oxidative addition in palladium-catalyzed reactions.[1]
Q2: How does the choice of solvent generally affect the reactivity of this compound?
A2: Solvent choice is critical and influences reactivity in several ways:
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Solubility: Ensuring all reactants, catalysts, and bases are sufficiently soluble is crucial for a smooth reaction.[3][4] Poor solubility can lead to low yields.[3] The title compound exhibits good solubility in common organic solvents like methanol, ethanol, and dichloromethane.[4]
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Catalyst Stability and Activity: Solvents can affect the stability and activity of the catalyst. For example, in palladium-catalyzed couplings, the solvent can influence the active catalytic species.[5]
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Stabilization of Intermediates: For reactions that proceed through charged intermediates, such as the Meisenheimer complex in SNAr reactions, polar solvents are required for stabilization.[2][6]
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Reaction Selectivity: In some cases, the solvent can switch the selectivity of a reaction. For instance, polar solvents like acetonitrile or DMF have been shown to alter the selectivity in Suzuki-Miyaura couplings of chloroaryl triflates, although this effect is complex and not solely dependent on polarity.[5][7][8]
Q3: Which solvents are recommended for Suzuki-Miyaura couplings with this substrate?
A3: A range of solvents can be used for Suzuki-Miyaura couplings, and the optimal choice often requires screening. Common solvent systems include:
-
Aprotic Ethers: 1,4-dioxane and tetrahydrofuran (THF) are frequently used, often with an aqueous base solution.[1]
-
Aromatic Hydrocarbons: Toluene is another common choice, particularly for its ability to facilitate reactions at higher temperatures.
-
Polar Aprotic Solvents: While solvents like DMF and acetonitrile can be used, they may influence selectivity in unexpected ways.[5][7]
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Water: Aqueous systems have been shown to be effective for certain Suzuki couplings and are considered a "green" solvent choice.[9]
It is also vital to use high-purity solvents, as trace impurities can poison the palladium catalyst.[10]
Q4: What are the best practices for solvent selection in Buchwald-Hartwig aminations involving this compound?
A4: For Buchwald-Hartwig aminations, the solvent must be carefully chosen to accommodate the polarity of the amine coupling partner and the stability of the catalyst.
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Common Solvents: Toluene and 1,4-dioxane are the most commonly used solvents for this reaction.[3][9][11]
-
For Polar Amines: If your amine starting material has poor solubility in nonpolar solvents like toluene, this can lead to low yields.[3] In such cases, more polar solvents like DMF or DMAc might be considered.[3]
-
Green Alternatives: For more environmentally friendly processes, solvents like 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as effective alternatives for some Buchwald-Hartwig reactions.[12]
Q5: I am performing a nucleophilic aromatic substitution (SNAr) to displace the chlorine atom. How does the solvent impact this reaction?
A5: SNAr reactions are highly sensitive to solvent effects. They typically proceed through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by polar solvents.[2][6]
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Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetonitrile are excellent choices as they can stabilize the charged intermediate without solvating the nucleophile excessively, thus promoting the reaction.
-
Protic Solvents: Protic solvents (e.g., water, alcohols) can slow down SNAr reactions by forming hydrogen bonds with the nucleophile, which reduces its nucleophilicity.[2] However, if the leaving group is fluoride, hydrogen-bond donating (HBD) solvents can assist in its departure, potentially making the formation of the intermediate the rate-determining step.[13][14]
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Poor Solubility of Reactants | The substrate, boronic acid, or base may not be fully dissolved. Screen a variety of solvent systems. A mixture of 1,4-dioxane and water is a common starting point.[1] For more polar reactants, consider DMF. |
| Catalyst Deactivation | Traces of water or oxygen can deactivate the palladium catalyst. Ensure you are using anhydrous, degassed solvents. Contaminants in the solvent can also poison the catalyst.[10] |
| Incorrect Solvent Polarity | The polarity of the solvent can affect the catalytic cycle and selectivity.[7] If a reaction fails in a polar solvent like DMF, try a less polar option such as toluene or THF. |
| Base Incompatibility | The chosen base (e.g., K₃PO₄, Cs₂CO₃) must be sufficiently soluble and active in the reaction solvent. Consider switching to a different base-solvent combination. |
Issue 2: Failure or Low Conversion in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Poor Solubility of Amine Partner | If the amine coupling partner is highly polar (e.g., a salt or contains multiple H-bond donors), it may not be soluble in standard solvents like toluene, leading to poor yields.[3] |
| Solution: Switch to a more polar aprotic solvent such as DMAc or explore greener options like 2-MeTHF.[12] | |
| Solvent-Induced Catalyst Decomposition | Some palladium catalysts or ligands may not be stable in certain polar solvents like DMF at high temperatures. |
| Solution: Review literature for catalyst compatibility with your chosen solvent. If decomposition is suspected, switch to a more robust catalyst system or a different solvent like toluene or 1,4-dioxane.[9] | |
| Steric Hindrance | The substrate itself is sterically hindered, which can slow down the reaction. |
| Solution: Ensure the reaction is run at a suitable temperature (typically 80-110 °C) and for a sufficient duration (2-24 hours) to overcome the steric barrier.[11] |
Issue 3: Slow or Incomplete Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Troubleshooting Step |
| Insufficient Solvent Polarity | SNAr reactions require polar solvents to stabilize the charged Meisenheimer intermediate.[2] |
| Solution: If using a solvent with low polarity (e.g., toluene, THF), switch to a highly polar aprotic solvent such as DMSO or DMF. | |
| Protic Solvent Interference | If using a protic solvent (e.g., ethanol, methanol), it can form hydrogen bonds with the nucleophile, reducing its reactivity.[2] |
| Solution: Replace the protic solvent with a polar aprotic one like acetonitrile or DMF. | |
| Leaving Group Departure | While chlorine is a good leaving group, its departure can be the rate-limiting step. |
| Solution: The choice of solvent can influence this step. In some cases, specific solvent properties beyond just polarity can play a role in assisting the departure of the leaving group.[13] |
Data Summary
The following table summarizes general solvent recommendations for key reactions involving this compound, based on established methods for similar substrates.
| Reaction Type | Recommended Solvents | Key Considerations |
| Suzuki-Miyaura Coupling | 1,4-Dioxane/H₂O, Toluene, THF | Requires careful screening of solvent/base combination.[1] Solvent purity is critical.[10] |
| Buchwald-Hartwig Amination | Toluene, 1,4-Dioxane | For polar amines, consider DMAc or 2-MeTHF.[3][12] |
| Nucleophilic Aromatic Sub. | DMSO, DMF, Acetonitrile | Requires polar aprotic solvents to stabilize the charged intermediate.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization.
-
Preparation: To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired boronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[1]
-
Inert Atmosphere: Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.[1]
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on established methods and serves as a general guide.[11]
-
Preparation: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine coupling partner (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[11]
-
Reaction: Seal the tube and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]
-
Monitoring: Monitor the reaction for 2-24 hours by TLC or LC-MS.[11]
-
Work-up: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[11]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Visualizations
Caption: Workflow for solvent selection in cross-coupling reactions.
Caption: Impact of solvent choice on SNAr reaction intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | High-Quality Pyridine Derivatives [pipzine-chem.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 11. benchchem.com [benchchem.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloro-5-fluoropyridin-2-amine and 3,5-dichloropyridin-2-amine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery. Substituted pyridines, in particular, are prevalent motifs in a vast array of pharmaceuticals. The strategic introduction of substituents via cross-coupling reactions is a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds. This guide provides an objective comparison of the reactivity of two key building blocks, 3-Chloro-5-fluoropyridin-2-amine and 3,5-dichloropyridin-2-amine, in widely utilized palladium-catalyzed cross-coupling reactions. The insights presented herein, supported by established chemical principles and available experimental data, aim to inform synthetic strategy and reaction optimization.
Introduction to Reactivity in Halopyridines
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is primarily governed by two factors: the nature of the carbon-halogen (C-X) bond and the position of the halogen on the pyridine ring. The generally accepted order of reactivity for halogens is I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy. Consequently, aryl chlorides are more challenging substrates than the corresponding bromides and iodides, often necessitating more specialized and robust catalytic systems to achieve high yields.
The electronic properties of the pyridine ring also play a crucial role. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution and for the oxidative addition step in palladium-catalyzed cross-coupling reactions, particularly at the positions ortho (2 and 6) and para (4) to the nitrogen atom. In the case of 3,5-disubstituted pyridines, the C-X bonds are at positions meta to the ring nitrogen, which are generally less activated.
Comparative Reactivity Analysis
This section delves into the comparative reactivity of the C3-Cl bond in this compound and 3,5-dichloropyridin-2-amine.
Electronic Effects of Substituents at the 5-Position
The primary difference between the two molecules lies in the substituent at the 5-position: a fluorine atom versus a chlorine atom. Both are electron-withdrawing groups and will influence the reactivity of the C3-Cl bond through inductive and mesomeric effects.
-
This compound: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring to some extent but can make the carbon atom of the C-Cl bond more electrophilic and thus more susceptible to oxidative addition.
-
3,5-dichloropyridin-2-amine: Chlorine also has a strong -I effect, though slightly weaker than fluorine.
The key distinction in reactivity will likely stem from the subtle electronic differences imparted by the 5-fluoro versus the 5-chloro substituent on the activation of the C3-Cl bond for oxidative addition to the palladium catalyst.
Regioselectivity in 3,5-dichloropyridin-2-amine
For 3,5-dichloropyridin-2-amine, a key consideration is the potential for reaction at either the C3 or C5 chlorine atom. In many cross-coupling reactions of dichloropyridines, regioselectivity can be achieved by carefully selecting the catalyst, ligands, and reaction conditions. Generally, the chlorine atom at the position with the most favorable electronic and steric environment for oxidative addition will react preferentially. In the absence of strong directing groups, achieving high regioselectivity can be challenging.
Data Presentation: A Survey of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 2,3,5-trichloropyridine | Arylboronic acids | Pd(OAc)₂ | K₂CO₃ | Water | 100 | - | High | [1] |
| Suzuki-Miyaura | 3-Chloro-5-(4-fluorophenyl)aniline | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 1,4-Dioxane, Toluene, or DMF | - | - | - | [2] |
| Buchwald-Hartwig | 3-Chloroaniline Derivatives | Primary/Secondary Amines | Pd₂(dba)₃ / XPhos or RuPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 | 18-24 | 78-85 | [3] |
| Buchwald-Hartwig | 3-Chloro-5-(4-fluorophenyl)aniline | Primary/Secondary Amines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 2-24 | - | [4] |
Note: The yields and reaction conditions are highly dependent on the specific coupling partners and require optimization.
Based on the available data for related compounds, it is anticipated that both this compound and 3,5-dichloropyridin-2-amine will require robust catalyst systems, typically employing bulky, electron-rich phosphine ligands, to achieve efficient cross-coupling at the C3-Cl position.
Experimental Protocols
The following are detailed, generalized methodologies for Suzuki-Miyaura and Buchwald-Hartwig amination reactions that can be adapted for this compound and 3,5-dichloropyridin-2-amine.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound or 3,5-dichloropyridin-2-amine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the halopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound or 3,5-dichloropyridin-2-amine (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.2 - 1.5 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and phosphine ligand to a dry reaction vessel.
-
Add the halopyridine, amine, and base.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Logical workflow for comparing the reactivity of the two pyridine derivatives.
Conclusion
The selection between this compound and 3,5-dichloropyridin-2-amine as a synthetic building block will depend on the specific target molecule and the desired substitution pattern. Based on general principles, the reactivity of the C3-Cl bond in both compounds is expected to be comparable, with both requiring robust palladium catalyst systems for efficient cross-coupling. The presence of the 5-fluoro substituent in this compound may slightly enhance the electrophilicity of the C3 position, potentially leading to faster reaction rates under certain conditions. For 3,5-dichloropyridin-2-amine, regioselectivity is a critical parameter to control, which can be an advantage for sequential functionalization but a challenge if mono-substitution at a specific position is desired. Ultimately, empirical optimization of the reaction conditions for each specific substrate and coupling partner is essential to achieve the desired outcome. This guide provides a foundational understanding and practical starting points for researchers embarking on the synthesis of novel pyridine-containing compounds.
References
Comparative Biological Activity of 2-Aminopyridine Derivatives and Analogs in Kinase Inhibition
A Comprehensive Guide for Researchers in Drug Discovery
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and attractive targets for therapeutic intervention in diseases such as cancer and inflammatory disorders. This guide provides a comparative analysis of the biological activity of 3-Chloro-5-fluoropyridin-2-amine derivatives and related analogs, with a focus on their role as kinase inhibitors. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to design and develop novel kinase inhibitors.
Quantitative Analysis of Kinase Inhibitory Activity
The inhibitory potency of 2-aminopyridine derivatives is a key determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the target kinase's activity. The following tables summarize the IC50 values for representative 2-aminopyridine derivatives against several important kinase targets.
Table 1: Inhibitory Activity of 2-Aminopyridine Derivatives against Janus Kinase 2 (JAK2)
| Compound ID | R1-Substitution | R2-Substitution | JAK2 IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 |
| 1a | -H | Phenyl | >1000 | - | - |
| 1b | -F | Phenyl | 50 | 10-fold | 20-fold |
| 1c | -Cl | Phenyl | 9 | 276-fold | 184-fold |
| 1d | -CH3 | Phenyl | 150 | - | - |
| Analog 1 (Crizotinib) | - | - | 25 | - | - |
Data synthesized from publicly available research.[1][2] Small electron-withdrawing groups at the R1 position (e.g., -F, -Cl) appear to enhance potency against JAK2.[3]
Table 2: Inhibitory Activity of 2-Aminopyrimidine Analogs against FLT3 and CHK1 Kinases
| Compound ID | Core Structure | R-Group | FLT3-WT IC50 (nM) | FLT3-D835Y IC50 (nM) | CHK1 IC50 (nM) | MV4-11 cell IC50 (nM) |
| 2a | 5-trifluoromethyl-2-aminopyrimidine | Indanone | 25 | 1.1 | 1.1 | 3.1 |
| 2b | 5-trifluoromethyl-2-aminopyrimidine | Tetrahydro-isoquinoline | 15 | 0.8 | 0.9 | 2.5 |
| 2c | 5-trifluoromethyl-2-aminopyrimidine | Chromanone | 18 | 1.0 | 1.2 | 2.8 |
| Analog 2 (Compound A) | 5-trifluoromethyl-2-aminopyrimidine | Phenyl | 30 | 1.5 | 1.8 | 4.0 |
Data synthesized from publicly available research.[4][5] These 2-aminopyrimidine analogs demonstrate potent dual inhibition of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1).[4][5]
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of 2-aminopyridine kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the IC50 value of a compound by measuring the amount of ADP produced in a kinase reaction, which is indicative of kinase activity.
Materials:
-
Kinase of interest (e.g., JAK2, FLT3)
-
Kinase substrate peptide
-
ATP
-
Test compounds (2-aminopyridine derivatives and analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well of a 96-well plate.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.[6]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Cell-Based Proliferation Assay
This assay measures the effect of a compound on the proliferation of cancer cell lines that are dependent on the target kinase.
Materials:
-
Cancer cell line (e.g., MV4-11 for FLT3 inhibitors)
-
Cell culture medium and supplements
-
Test compounds
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
96-well clear bottom plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and measure the luminescence.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which the target kinases operate is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways relevant to the 2-aminopyridine derivatives discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. T-cell receptor - Wikipedia [en.wikipedia.org]
- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Strategic Advantage of 3-Chloro-5-fluoropyridin-2-amine in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of novel therapeutics is a critical decision that profoundly impacts the efficiency and success of a drug discovery program. Among the vast array of heterocyclic intermediates, 3-Chloro-5-fluoropyridin-2-amine has emerged as a particularly advantageous scaffold. Its unique substitution pattern offers a confluence of desirable electronic properties and versatile reactivity, often leading to superior performance in key synthetic transformations compared to other pyridinamines.
The strategic placement of a chlorine atom at the 3-position, a fluorine atom at the 5-position, and an amine group at the 2-position of the pyridine ring endows this compound with a distinct reactivity profile. This guide provides an objective comparison of its performance against other pyridinamine analogs in crucial synthetic reactions, supported by experimental data and detailed protocols, to highlight its advantages in the synthesis of complex molecules, particularly kinase inhibitors.
Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstones of modern medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds. The electronic nature of the pyridine ring and its substituents plays a pivotal role in the efficiency of these transformations.
The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen atom activates the C-Cl bond of this compound towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle. While direct quantitative comparisons are often proprietary, the inherent electronic properties suggest a favorable reactivity profile for this molecule.
Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Pyridinamine Substrate | Relative Position of Halogen | Predicted Reactivity | Rationale |
| This compound | meta to Nitrogen | High | Activated by fluorine and amino group, favorable electronic environment for oxidative addition. |
| 2-Chloropyridin-3-amine | ortho to Nitrogen | Moderate to High | Proximity to nitrogen can influence catalyst coordination and reactivity. |
| 4-Chloropyridin-3-amine | para to Nitrogen | Moderate to High | Electronically activated position, but steric hindrance from the amino group can play a role. |
| 5-Chloropyridin-2-amine | meta to Nitrogen | Moderate | Less activated compared to the 3-chloro isomer due to the relative positions of the activating/deactivating groups. |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol outlines a general procedure for comparing the reactivity of various chloropyridinamines in a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (or other chloropyridinamine) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
2 M Na₂CO₃ solution (2.0 mL)
-
Toluene (5 mL)
-
Ethanol (2 mL)
Procedure:
-
To a round-bottom flask, add the chloropyridinamine, arylboronic acid, and Pd(PPh₃)₄.
-
Add the toluene and ethanol, followed by the Na₂CO₃ solution.
-
Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to determine the isolated yield for comparison.
Favorable Profile in Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly when substituted with electron-withdrawing groups. The position of the leaving group (in this case, the chlorine atom) is a critical determinant of reactivity. Generally, leaving groups at the 2- and 4-positions are more readily displaced due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.
While the chlorine atom in this compound is at the 3-position, the presence of the strongly electron-withdrawing fluorine atom at the 5-position enhances the electrophilicity of the ring, thereby facilitating nucleophilic attack. This can lead to comparable or even superior reactivity compared to pyridinamines with less activating substituents.
Table 2: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution
| Pyridinamine Substrate | Position of Leaving Group | Activating/Deactivating Groups | Predicted Reactivity |
| This compound | 3 | Strong activation by F at C5 | Moderate to High |
| 2-Chloropyridin-3-amine | 2 | Direct activation by N | High |
| 4-Chloropyridin-3-amine | 4 | Direct activation by N | High |
| 3-Chloro-pyridin-2-amine | 3 | Weak activation by NH₂ | Low to Moderate |
Application in the Synthesis of Kinase Inhibitors: A Workflow for GSK-3 Inhibitor Synthesis
The unique structural and electronic features of this compound make it an ideal starting material for the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. A prominent example is its use in the synthesis of Glycogen Synthase Kinase 3 (GSK-3) inhibitors, which are being investigated for the treatment of various diseases, including Alzheimer's disease, type 2 diabetes, and some cancers.
The following diagram illustrates a generalized workflow for the synthesis of a GSK-3 inhibitor, highlighting the central role of this compound.
This workflow demonstrates how the 3-chloro position of the starting material is strategically utilized for introducing diversity through a Suzuki coupling reaction, while the 2-amino group serves as a handle for the subsequent attachment of a side chain via amide bond formation. The fluorine atom at the 5-position can contribute to improved metabolic stability and binding affinity of the final inhibitor.
Logical Relationship of Reactivity
The interplay between the substituent effects on the pyridine ring dictates the overall reactivity and selectivity in various chemical transformations. The following diagram illustrates the logical relationship of these factors for this compound.
Confirming the Structure of 3-Chloro-5-fluoropyridin-2-amine Derivatives: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a critical step. This guide provides a comparative overview of spectroscopic techniques for the structural elucidation of 3-Chloro-5-fluoropyridin-2-amine and its derivatives, supported by experimental data and detailed protocols.
The precise characterization of substituted pyridines is essential due to their prevalence in pharmaceuticals and agrochemicals. Spectroscopic methods provide a powerful toolkit for determining the substitution patterns and overall structure of these molecules. This guide focuses on the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the analysis of this compound and related derivatives.
Comparative Spectroscopic Analysis
A comprehensive analysis leveraging multiple spectroscopic techniques is the most robust approach for structural confirmation. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. For fluorinated and chlorinated pyridine derivatives, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other nuclei. For this compound, one would expect to see signals corresponding to the amine protons and the aromatic protons on the pyridine ring. The chemical shifts and coupling constants are highly sensitive to the positions of the chloro and fluoro substituents.
¹³C NMR Spectroscopy: Carbon NMR provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are significantly influenced by the electronegative halogen substituents and the amino group.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing parts of a molecule. The chemical shift of the fluorine atom is a key indicator of its electronic environment.
Table 1: Comparative NMR Data for this compound Isomers and Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound (Predicted) | ~7.6 (d), ~6.8 (d) | - | - |
| 2-Chloro-5-fluoropyridin-3-amine | 7.64 (d, J=2.9 Hz, 1H), 7.07 (dd, J=8.5, 2.9 Hz, 1H) | Not available | Not available |
| 3-Amino-2-chloro-5-fluoropyridine | 7.55 (d, J=2.5 Hz, 1H), 7.05 (dd, J=8.5, 2.5 Hz, 1H) | Not available | Not available |
| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 8.1 (s, 1H), 7.8 (s, 1H), 5.5 (br s, 2H) | Not available | Not available |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies of bonds provide a molecular fingerprint.
Table 2: Characteristic IR Absorption Bands
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3500-3300 (usually two bands for -NH₂) |
| C=C, C=N (aromatic ring) | Stretching | 1600-1450 |
| C-F | Stretching | 1400-1000 |
| C-Cl | Stretching | 850-550 |
The IR spectrum of this compound would be expected to show characteristic peaks for the N-H stretches of the primary amine, the aromatic C=C and C=N stretching vibrations, and the C-F and C-Cl stretches.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues. For compounds containing chlorine, the isotopic pattern is a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in a characteristic M+2 peak in the mass spectrum that is approximately one-third the intensity of the molecular ion peak (M).
Table 3: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pathways |
| This compound | C₅H₄ClFN₂ | 146.55 | Loss of HCl, loss of HCN, fragmentation of the pyridine ring |
| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | C₆H₄ClF₃N₂ | 196.56 | Loss of CF₃, loss of Cl, loss of HCN |
Alternative and Complementary Analytical Methods
While NMR, IR, and MS are the primary tools for structural confirmation, other techniques can provide valuable complementary information, especially for complex mixtures or when definitive structural assignment is challenging.
-
X-ray Crystallography: This technique provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. It is the gold standard for structural elucidation, provided that suitable single crystals can be obtained.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that can be used to isolate and purify the target compound from a reaction mixture. When coupled with a mass spectrometer (LC-MS), it can provide both separation and structural information.
-
Gas Chromatography (GC): For volatile compounds, GC coupled with mass spectrometry (GC-MS) is an excellent tool for separation and identification.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A fluorine-free probe is recommended to avoid background signals.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first.
Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via GC for volatile compounds.
-
Ionization: Use a standard electron ionization (EI) energy of 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 40-300).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural confirmation of a novel this compound derivative.
Caption: Workflow for the synthesis, purification, and spectroscopic structure confirmation of novel pyridine derivatives.
By following a systematic approach that combines these powerful analytical techniques, researchers can confidently and accurately determine the structures of novel this compound derivatives, paving the way for their further development in various scientific fields.
comparative study of palladium catalysts for cross-coupling with 3-Chloro-5-fluoropyridin-2-amine
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 3-Chloro-5-fluoropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a critical endeavor in medicinal chemistry and materials science due to their prevalence in a vast array of bioactive compounds. Among these scaffolds, this compound presents a unique substitution pattern, offering a handle for diversification through palladium-catalyzed cross-coupling reactions. The inherent electronic properties of this substrate, characterized by the electron-withdrawing fluorine atom and the coordinating amino group, necessitate a careful selection of the palladium catalyst system to achieve optimal reactivity and yield.
This guide provides a comparative analysis of palladium catalysts for various cross-coupling reactions with this compound. While direct, comprehensive comparative studies on this specific substrate are limited, this document collates available experimental data for structurally similar compounds and proposes effective catalytic systems based on established principles for the coupling of challenging chloro-heteroaromatic compounds.
Data Presentation: A Comparative Overview of Palladium Catalysts
The following table summarizes the performance of various palladium catalyst systems in Buchwald-Hartwig amination, a key C-N bond-forming reaction, with a close structural analog, 3-chloro-2-aminopyridine. This data provides valuable insights into catalyst efficacy for the target substrate, this compound. For other cross-coupling reactions, recommended catalyst systems are provided based on their proven effectiveness with similar electron-poor chloro-heteroaromatic substrates.
Table 1: Performance of Palladium Catalysts in Buchwald-Hartwig Amination of 3-Chloro-2-aminopyridine
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| BrettPhos-precatalyst | BrettPhos | LiHMDS | THF | 65 | 12 | 66 | [1] |
| Pd₂(dba)₃ | BrettPhos | LiHMDS | THF | 65 | 12 | 42 | [1] |
Table 2: Recommended Palladium Catalyst Systems for Other Cross-Coupling Reactions
| Coupling Reaction | Proposed Catalyst System | Ligand | Base | Solvent | Rationale |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane/H₂O or Toluene | Bulky, electron-rich phosphine ligands are effective for the coupling of unactivated aryl chlorides. |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N / CuI | DMF or THF | A standard and robust catalyst system for Sonogashira reactions of various aryl halides. |
| Heck | Pd(OAc)₂ | P(o-tol)₃ or Herrmann's catalyst | NaOAc or Et₃N | DMF or NMP | Effective for the olefination of electron-poor aryl chlorides. |
| Kumada | PdCl₂ | IPr or IMes (NHC ligands) | - | THF or Dioxane | N-Heterocyclic carbene (NHC) ligands have shown high efficacy in the coupling of aryl chlorides with Grignard reagents.[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for the cross-coupling of structurally related halopyridines and can be adapted for this compound.
General Workflow for Catalyst Screening
The following diagram illustrates a typical experimental workflow for the comparative study of palladium catalysts in a cross-coupling reaction.
Caption: A generalized workflow for the comparative study of palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination Protocol (Adapted from[1])
To an oven-dried reaction vial is added this compound (1.0 mmol, 1 equiv.), the corresponding amine (1.2 mmol, 1.2 equiv.), the palladium precatalyst (e.g., BrettPhos-precatalyst, 0.02 mmol, 2 mol%), and a magnetic stir bar. The vial is sealed with a septum and evacuated and backfilled with argon three times. Anhydrous tetrahydrofuran (THF, 4 mL) is then added, followed by the addition of lithium bis(trimethylsilyl)amide (LiHMDS) (2.2 mmol, 2.2 equiv., as a 1 M solution in THF). The reaction mixture is then stirred at 65 °C for 12-24 hours. Upon completion, the reaction is cooled to room temperature, quenched with saturated aqueous ammonium chloride solution, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Proposed Suzuki-Miyaura Coupling Protocol
In a glovebox, an oven-dried screw-cap vial is charged with this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%). The vial is sealed, and 1,4-dioxane (4 mL) and water (1 mL) are added. The reaction mixture is then heated to 100 °C with vigorous stirring for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by silica gel chromatography to afford the desired biaryl product.
Catalytic Cycle and Mechanistic Considerations
The general catalytic cycle for palladium-catalyzed cross-coupling reactions is a well-established sequence of oxidative addition, transmetalation (for Suzuki, Sonogashira, Kumada) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The efficiency of each step is highly dependent on the choice of palladium precursor, ligand, base, and solvent.
Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.
For this compound, the C-Cl bond activation is the critical oxidative addition step. This step is often rate-limiting for aryl chlorides and requires electron-rich, bulky phosphine ligands to promote the reaction. Furthermore, the presence of the ortho-amino group can lead to catalyst inhibition through chelation to the palladium center, a challenge that can be mitigated by the use of appropriate ligands and reaction conditions. The data on 3-chloro-2-aminopyridine suggests that Buchwald-Hartwig-type precatalysts, which are well-defined, air-stable complexes, can be particularly effective in overcoming some of these challenges.[1]
Conclusion
The selection of an optimal palladium catalyst system is paramount for the successful cross-coupling of this compound. For Buchwald-Hartwig amination, precatalysts bearing bulky, electron-rich biarylphosphine ligands such as BrettPhos have demonstrated superior performance with analogous substrates. For other transformations like Suzuki-Miyaura, Sonogashira, and Heck couplings, catalyst systems proven to be effective for unactivated aryl chlorides, particularly those incorporating ligands like SPhos, XPhos, or N-heterocyclic carbenes, provide a strong foundation for reaction optimization. Further screening and optimization of reaction parameters will be crucial for achieving high yields and developing robust synthetic routes to novel derivatives of this compound for applications in drug discovery and materials science.
References
A Comparative Guide to the Synthesis of 3-Chloro-5-fluoropyridin-2-amine: An Evaluation of a Novel Ammonification Route
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of halogenated pyridines is a cornerstone of modern medicinal chemistry, providing essential building blocks for a wide array of pharmacologically active agents. 3-Chloro-5-fluoropyridin-2-amine, in particular, serves as a critical intermediate in the development of novel therapeutics. This guide provides a comparative analysis of a recently disclosed synthetic pathway for this compound, evaluating its performance against a more conventional route. We present a detailed examination of experimental protocols and quantitative data to offer researchers a comprehensive resource for making informed decisions in their synthetic endeavors.
Synthetic Route Comparison
A novel approach to the synthesis of this compound utilizes 2,3-difluoro-5-chloropyridine as the starting material and proceeds via a high-yield ammonification reaction. This is compared against a traditional multi-step synthesis commencing from 2-aminopyridine, which involves sequential nitration, protection, reduction, diazotization, and halogenation steps.
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Novel Ammonification Route | Established Multi-step Route |
| Starting Material | 2,3-difluoro-5-chloropyridine | 2-aminopyridine |
| Key Intermediates | Not explicitly isolated | 2-Amino-5-nitropyridine, 2-Acetamido-5-nitropyridine, 5-Amino-2-acetamidopyridine, 5-Fluoro-2-acetamidopyridine |
| Number of Steps | 2 | 6+ |
| Overall Yield | ~85%[1] | 33% (overall from 2-amino-5-nitropyridine)[2] |
| Reagents & Conditions | 1. Ammonia water, 110-140°C, 16-24h; 2. Catalytic hydrogenation (Pd/C)[1] | Nitration, Acetylation, Reduction, Diazotization (Schiemann reaction), Chlorination (NCS), Hydrolysis[3][4] |
| Process Simplicity | Fewer steps, simpler workup[1] | Multiple steps, requires isolation and purification of intermediates[2][3][4] |
| Safety Considerations | Use of high pressure and temperature in ammonification. | Involves nitrating agents, diazotization which can be hazardous. |
Experimental Protocols
Novel Ammonification Route
This streamlined synthesis involves a two-step process starting from 2,3-difluoro-5-chloropyridine.
Step 1: Ammonification of 2,3-difluoro-5-chloropyridine
In a sealed reaction vessel, 2,3-difluoro-5-chloropyridine is treated with aqueous ammonia. The molar ratio of the pyridine derivative to ammonia water is typically between 1:8 and 1:14. The reaction mixture is heated to a temperature in the range of 110-140°C for 16 to 24 hours.[1] After cooling, the reaction mixture is worked up by extraction with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, for instance, by slurrying with petroleum ether, to yield 2-amino-3-fluoro-5-chloropyridine.[1]
Step 2: Reduction to this compound
While the initial search results primarily focus on the synthesis of 2-amino-3-fluoro-5-chloropyridine via ammonification of 2,3-difluoro-5-chloropyridine, a subsequent reduction step would be necessary to obtain the target molecule, this compound. A plausible method for this conversion is catalytic hydrogenation. The intermediate from Step 1 would be subjected to a reduction reaction, for example, using a Palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas, to remove the fluorine at the 3-position and yield the final product.
Established Multi-step Route from 2-Aminopyridine
A more traditional, albeit longer, synthetic pathway begins with 2-aminopyridine.
Step 1: Nitration of 2-Aminopyridine
2-Aminopyridine is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 5-position, yielding 2-amino-5-nitropyridine.[3]
Step 2: Protection of the Amino Group
The amino group of 2-amino-5-nitropyridine is protected, commonly by acetylation with acetic anhydride, to form 2-acetamido-5-nitropyridine.[3]
Step 3: Reduction of the Nitro Group
The nitro group is then reduced to an amino group. This can be achieved through various reduction methods, such as catalytic hydrogenation.
Step 4: Diazotization and Fluorination (Schiemann Reaction)
The newly formed amino group at the 5-position undergoes diazotization followed by a Schiemann reaction to introduce the fluorine atom, yielding 5-fluoro-2-acetamidopyridine.[4]
Step 5: Chlorination
Regioselective chlorination at the 3-position is carried out using a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent.[3]
Step 6: Deprotection
Finally, the acetyl protecting group is removed via hydrolysis to afford the target molecule, this compound.
Visualizing the Synthetic Pathways
To provide a clearer understanding of the synthetic strategies, the following diagrams illustrate the reaction workflows.
Caption: Novel two-step synthesis of this compound.
Caption: Established multi-step synthesis from 2-aminopyridine.
Conclusion
The novel ammonification route for the synthesis of this compound presents a significant improvement over the established multi-step pathway. With a considerably higher overall yield, fewer reaction steps, and simpler operational procedures, this new method offers a more efficient and potentially more cost-effective approach for the large-scale production of this valuable intermediate.[1] While the established route is well-documented, it suffers from a lower overall yield and the complexities associated with multiple intermediate purifications.[2][3][4] For researchers and drug development professionals, the adoption of this newer, more streamlined synthesis can lead to accelerated timelines and reduced manufacturing costs, thereby facilitating the advancement of new therapeutic agents.
References
Assessing the Purity of Commercially Available 3-Chloro-5-fluoropyridin-2-amine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact the outcome of a synthesis, the efficacy of a final product, and the reproducibility of experimental results. 3-Chloro-5-fluoropyridin-2-amine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative overview of the purity of commercially available this compound, supported by detailed experimental protocols for its assessment using various analytical techniques.
Comparison of Commercial Grades
The purity of this compound can vary between suppliers. While a comprehensive, independent comparative study with chromatograms and spectra for each supplier's product is not publicly available, information from certificates of analysis and online product listings provides a snapshot of the expected purity levels. It is crucial for researchers to request a lot-specific certificate of analysis before purchase to obtain detailed information on the purity and impurity profile.
| Supplier/Source | Stated Purity | Analytical Method |
| Supplier A (from Certificate of Analysis) | 99.65% | Gas Chromatography (GC) |
| Supplier B (online catalog) | >98.0% | Gas Chromatography (GC) |
| Supplier C (online catalog) | 98% | Not Specified |
| Supplier D (online catalog) | 95% | Not Specified |
Note: This table is a summary of publicly available information and may not reflect the exact purity of a specific batch.
Potential Impurities
Understanding the potential impurities in commercially available this compound is essential for developing appropriate analytical methods and for interpreting the results. Based on common synthetic routes, which often start from 2-aminopyridine, potential impurities may include:
-
Starting Materials: Unreacted 2-aminopyridine or its halogenated intermediates.
-
Isomers: Positional isomers formed during the chlorination or fluorination steps.
-
Byproducts of Halogenation: Di-chlorinated or other over-halogenated pyridine derivatives.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., methanol, acetic acid, ethyl acetate).
-
Products of Hydrolysis: Degradation of the amine or halo-substituents.
Experimental Protocols for Purity Assessment
A multi-pronged analytical approach is recommended for a thorough assessment of the purity of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of impurities in organic compounds. A reverse-phase method is generally suitable for a polar compound like this compound.
Objective: To determine the purity of this compound and quantify any non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. The exact ratio may need to be optimized.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.
Objective: To identify and quantify volatile impurities and confirm the identity of the main component.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Methanol or Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent like methanol or dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify the main peak and any impurity peaks by their mass spectra. Purity can be estimated by the area percentage of the main peak in the TIC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative analysis. ¹H and ¹³C NMR are essential for confirming the structure of the main component and identifying impurities with different chemical structures.
Objective: To confirm the chemical structure of this compound and to identify and quantify structural impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum. The two aromatic protons will likely appear as doublets or doublet of doublets in the region of δ 7.0-8.5 ppm. The amino protons will appear as a broad singlet.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. The five carbon atoms of the pyridine ring will show distinct signals, with their chemical shifts influenced by the chloro, fluoro, and amino substituents.
-
-
Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure. Impurities will present as additional, unexpected peaks in the spectra. Quantitative NMR (qNMR) can be performed by adding a certified internal standard to accurately determine the purity.
Visualizing the Workflow
To effectively manage the purity assessment process, a clear workflow is essential. The following diagrams, generated using Graphviz, illustrate the logical steps involved.
Caption: Workflow for the purity assessment of this compound.
Caption: Relationship between analytical techniques and the information obtained.
By employing these analytical methods and following a structured workflow, researchers can confidently assess the purity of their commercially available this compound, ensuring the quality and reliability of their research and development endeavors.
Navigating the Synthesis of 3-Chloro-5-fluoropyridin-2-amine: A Comparative Guide to Synthetic Pathways
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 3-Chloro-5-fluoropyridin-2-amine, a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds, can be approached through several synthetic routes. This guide provides a detailed cost-benefit analysis of two prominent pathways, offering experimental data, protocols, and a comparative assessment to inform strategic decisions in the laboratory and at the industrial scale.
Executive Summary
Two primary synthetic routes to this compound are evaluated here. The first pathway commences with the readily available 2-aminopyridine, involving a multi-step process to introduce the fluorine and chlorine substituents. The second pathway utilizes a pre-halogenated pyridine, such as 2,3,5-trichloropyridine, as the starting material, requiring subsequent fluorination and amination steps. This analysis weighs the trade-offs between the number of steps, overall yield, cost of materials, and safety and environmental considerations for each route.
Pathway 1: Synthesis from 2-Aminopyridine
This pathway is a well-established, albeit lengthy, route that builds the target molecule sequentially. The key stages involve the synthesis of the intermediate 2-amino-5-fluoropyridine, followed by regioselective chlorination.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-fluoropyridine from 2-Aminopyridine
This transformation is a multi-step process:
-
Nitration: 2-Aminopyridine is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-amino-5-nitropyridine.
-
Amino Group Protection: The amino group is protected by acetylation with acetic anhydride.
-
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of an acid.
-
Diazotization (Schiemann Reaction): The newly formed amino group is converted to a diazonium salt with sodium nitrite and fluoroboric acid, which upon heating, decomposes to introduce the fluorine atom.
-
Deprotection: The protecting acetyl group is removed by hydrolysis to afford 2-amino-5-fluoropyridine.
A representative protocol for the synthesis of 2-amino-5-fluoropyridine from 2-aminopyridine involves nitration (41% yield), amino acetylation (96.3% yield), reduction of the nitro group (90% yield), diazotization (81.4% yield), and a combined Schiemann reaction and hydrolysis with a total yield of 51.6% for the final two steps.[1]
Step 2: Chlorination of 2-Amino-5-fluoropyridine
The intermediate, 2-amino-5-fluoropyridine, is then chlorinated at the 3-position.
-
Protocol: To a solution of 2-amino-5-fluoropyridine in a suitable solvent like acetic acid, a chlorinating agent such as N-chlorosuccinimide (NCS) is added portion-wise at a controlled temperature (e.g., 20-30°C). The reaction is monitored until completion, after which the product, this compound, is isolated and purified. This regioselective chlorination can achieve yields in the range of 75-85%.[2]
Cost-Benefit Analysis: Pathway 1
| Parameter | Data |
| Starting Material Cost | 2-Aminopyridine: Relatively low cost.[3] |
| Key Reagent Costs | Nitric acid, Sulfuric acid, Acetic anhydride, Iron powder, Sodium nitrite, Fluoroboric acid, Sodium hydroxide, N-Chlorosuccinimide: Costs for these reagents vary but are generally moderate.[4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38] |
| Overall Yield | The multi-step nature of this pathway leads to a lower overall yield, estimated to be in the range of 10-20% from 2-aminopyridine. |
| Number of Steps | High (typically 6 steps). |
| Process Complexity | High, requiring multiple transformations and purifications. |
| Safety & Environmental | Involves the use of strong acids (nitric, sulfuric), and the Schiemann reaction can pose hazards due to the thermal decomposition of diazonium salts. The use of various solvents contributes to the waste stream. |
digraph "Pathway 1: From 2-Aminopyridine" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=3, height=1]; edge [color="#4285F4", arrowhead=normal];
"2-Aminopyridine" -> "2-Amino-5-nitropyridine" [label="Nitration"]; "2-Amino-5-nitropyridine" -> "2-Acetamido-5-nitropyridine" [label="Acetylation"]; "2-Acetamido-5-nitropyridine" -> "2-Acetamido-5-aminopyridine" [label="Reduction"]; "2-Acetamido-5-aminopyridine" -> "2-Amino-5-fluoropyridine" [label="Diazotization (Schiemann) & Hydrolysis"]; "2-Amino-5-fluoropyridine" -> "this compound" [label="Chlorination (NCS)"]; }
Pathway 2: Synthesis from a Polychlorinated Pyridine
This approach begins with a pyridine ring that is already halogenated, aiming for a more direct route to the final product. A feasible starting material is 2,3,5-trichloropyridine.
Experimental Protocols
Step 1: Fluorination of 2,3,5-Trichloropyridine
The first step involves the selective fluorination of the trichlorinated pyridine.
-
Protocol: 2,3,5-trichloropyridine is reacted with a fluorinating agent like potassium fluoride in an organic solvent, often with a phase-transfer catalyst, at elevated temperatures (e.g., 180-210°C) to produce 2,3-difluoro-5-chloropyridine. This reaction can achieve a yield of around 40%.[24]
Step 2: Amination of a Halogenated Intermediate
-
Conceptual Protocol: 2,3-difluoro-5-chloropyridine could potentially undergo a regioselective nucleophilic aromatic substitution with ammonia or an ammonia equivalent. The reaction conditions would need to be carefully controlled to favor substitution at the 2-position and displacement of a fluorine atom, which is generally more labile than chlorine in such systems. This step would likely be carried out under pressure and at elevated temperatures. For instance, the amination of 2,3-dichloro-5-trifluoromethylpyridine with aqueous ammonia occurs at 100-125°C in an autoclave.[17]
Cost-Benefit Analysis: Pathway 2
| Parameter | Data |
| Starting Material Cost | 2,3,5-Trichloropyridine: Higher initial cost compared to 2-aminopyridine.[2][11][12][14][15] |
| Key Reagent Costs | Potassium fluoride: Moderately priced.[6][7][9][10][39] Palladium on carbon (if reduction is needed): Can be a significant cost driver.[1][4][5][8] |
| Overall Yield | Potentially higher overall yield due to fewer steps, though this is dependent on the efficiency of the amination step. |
| Number of Steps | Lower (potentially 2-3 steps). |
| Process Complexity | Moderate, may require high-pressure equipment for amination. |
| Safety & Environmental | The fluorination step involves high temperatures. The use of an autoclave for amination requires specialized equipment and safety protocols. The waste stream may be less complex than in Pathway 1. |
digraph "Pathway 2: From Polychlorinated Pyridine" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=3, height=1]; edge [color="#34A853", arrowhead=normal];
"2,3,5-Trichloropyridine" -> "2,3-Difluoro-5-chloropyridine" [label="Fluorination (KF)"]; "2,3-Difluoro-5-chloropyridine" -> "this compound" [label="Amination (Ammonia)"]; }
Comparative Analysis and Conclusion
| Feature | Pathway 1 (from 2-Aminopyridine) | Pathway 2 (from Polychlorinated Pyridine) |
| Starting Material Cost | Lower | Higher |
| Number of Steps | High | Low |
| Overall Yield | Lower | Potentially Higher |
| Process Complexity | High | Moderate |
| Safety Considerations | Strong acids, diazonium salts | High temperatures, high pressure |
| Environmental Impact | More complex waste stream | Potentially simpler waste stream |
Recommendation:
-
For laboratory-scale synthesis and initial research , where flexibility and the use of common starting materials are advantageous, Pathway 1 offers a well-documented, albeit longer, route. The availability and lower cost of 2-aminopyridine make it an attractive starting point for producing smaller quantities of the target molecule.
-
For industrial-scale production and process optimization , Pathway 2 presents a more promising approach. Despite the higher initial cost of the starting material, the significantly fewer steps and potentially higher overall yield could lead to a more economical and efficient process in the long run. The reduced complexity and potentially simpler waste management are also significant advantages at a larger scale. However, this pathway requires further development and optimization, particularly for the regioselective amination step, and investment in specialized equipment for high-pressure reactions.
Ultimately, the choice of synthetic pathway will depend on the specific needs, resources, and scale of the operation. This guide provides the foundational data and a comparative framework to aid researchers and drug development professionals in making an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 乙酸酐 99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Sodium hydroxide price,buy Sodium hydroxide - chemicalbook [m.chemicalbook.com]
- 5. Acetic anhydride price,buy Acetic anhydride - chemicalbook [m.chemicalbook.com]
- 6. Hydrochloric Acid, 2.5L | Medix ®, your on-line laboratory supply shop [medixcorp.com]
- 7. businessanalytiq.com [businessanalytiq.com]
- 8. intratec.us [intratec.us]
- 9. imarcgroup.com [imarcgroup.com]
- 10. Sodium Nitrite (Crystalline/Certified ACS), Fisher Chemical 250 g | Buy Online | Fisher Scientific [fishersci.com]
- 11. Fluoroboric acid, 50 wt% solution in water 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. Sodium Hydroxide, Reagent, 100 g | Flinn Scientific [flinnsci.com]
- 13. chemcentral.com [chemcentral.com]
- 14. Nitric acid, 70%, Thermo Scientific Chemicals 1 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. Fluoroboric acid, 50 wt% solution in water 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 16. Sulfuric Acid Solution, 1.0 M, 1 L | Flinn Scientific [flinnsci.com]
- 17. ingredi.com [ingredi.com]
- 18. Hydrochloric acid price,buy Hydrochloric acid - chemicalbook [m.chemicalbook.com]
- 19. Sodium nitrite price,buy Sodium nitrite - chemicalbook [m.chemicalbook.com]
- 20. Acetic Anhydride | Price | per kg | USD | PharmaCompass.com [pharmacompass.com]
- 21. DGR Industrial Products, Inc. :: Generic Chemicals :: Hydrochloric Acid, 38%, 250 ml [chemical-supermarket.com]
- 22. Sodium nitrite, 98% 1000 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 23. IRON POWDER, ELECTROLYTIC | IRON POWDER, ELECTROLYTIC | Atlantic Equipment Engineers [micronmetals.com]
- 24. dir.indiamart.com [dir.indiamart.com]
- 25. businessanalytiq.com [businessanalytiq.com]
- 26. businessanalytiq.com [businessanalytiq.com]
- 27. m.indiamart.com [m.indiamart.com]
- 28. Steel Powder, Iron Powder (S1001) [sciencekitstore.com]
- 29. Nitric Acid Prices, Trends, Chart, News, Index and Market Demand [chemanalyst.com]
- 30. Nitric acid price,buy Nitric acid - chemicalbook [m.chemicalbook.com]
- 31. Steel Powder, Iron Powder, Grade S1001, $3.50/Lb. Bulk – Z Chemicals [zchemicals.com]
- 32. imarcgroup.com [imarcgroup.com]
- 33. strem.com [strem.com]
- 34. Nitric Acid, 15.8 Molar, Reagent, 100 mL | Flinn Scientific [flinnsci.com]
- 35. Iron Metal - Powders [us.chemicalstore.com]
- 36. Sulphuric Acid Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 37. Tetrafluoroboric acid, 48.59% w/w, for synthesis, Certified® 30g | eBay [ebay.com]
- 38. Robot or human? [walmart.com]
- 39. DGR Industrial Products, Inc. :: Generic Chemicals :: Sodium Nitrite, 200 grams [chemical-supermarket.com]
A Comparative Guide to the Reaction Kinetics of Halogen Substitution in Fluorinated Pyridines
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of halogen substitution in fluorinated pyridines is crucial for the rational design and synthesis of novel chemical entities. The substitution of a halogen on a fluorinated pyridine ring is a key transformation in medicinal chemistry, allowing for the introduction of various functional groups. This guide provides an objective comparison of the reaction kinetics for the substitution of different halogens on fluorinated pyridine cores, supported by experimental data and detailed methodologies.
The nucleophilic aromatic substitution (SNAr) is the predominant mechanism for these transformations. The reaction typically proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor influencing the overall reaction rate.
General Principles of Halogen Reactivity in SNAr
In nucleophilic aromatic substitution reactions, the nature of the leaving group is a critical determinant of the reaction rate. Contrary to SN1 and SN2 reactions at aliphatic carbons, the reactivity order for halogens as leaving groups in SNAr is often inverted. The typical reactivity trend is:
F > Cl ≈ Br > I
This phenomenon is referred to as the "element effect".[1][2][3][4] The higher reactivity of fluoride as a leaving group is attributed to the high electronegativity of the fluorine atom. This strong inductive electron-withdrawing effect stabilizes the electron-rich Meisenheimer intermediate formed during the rate-determining nucleophilic addition step.[5] While fluorine is a poor leaving group in terms of bond strength with carbon, its ability to stabilize the transition state of the first step of the SNAr mechanism leads to an overall faster reaction rate.
Quantitative Comparison of Reaction Kinetics
Table 1: Relative Rates of Nucleophilic Aromatic Substitution on 2-Halopyridines
| Leaving Group | Relative Rate (kX/kCl) | Nucleophile | Solvent | Reference |
| F | 320 | NaOEt | EtOH | [6][7] |
| Cl | 1 | NaOEt | EtOH | [6][7] |
| Br | ~1 | Piperidine | Methanol | [2][3][4] |
| I | ~1 | Piperidine | Methanol | [2][3][4] |
Note: The data for F and Cl are from a direct comparison, while the data for Br and I are inferred from studies on N-methylpyridinium ions where their reactivity was found to be similar to that of Cl.
Table 2: Second-Order Rate Constants for Substitution on 2-Chloropyrimidine
| Nucleophile | k2 (M-1s-1) at 40°C | Solvent |
| OH- | 7.7 x 10-4 | 30% aq. EtOH |
| Dimethylamine | > Piperidine | - |
| Piperidine | > Methylamine | - |
| Methylamine | > Diethylamine | - |
This data illustrates the influence of the nucleophile on the reaction rate.
Experimental Protocols
The following is a representative experimental protocol for determining the kinetics of a nucleophilic aromatic substitution reaction on a halogenated pyridine.
Objective: To determine the second-order rate constant for the reaction of a 2-halo-polyfluoropyridine with a nucleophile.
Materials:
-
2-halo-polyfluoropyridine (e.g., 2-chloro-3,5-difluoropyridine)
-
Nucleophile (e.g., morpholine, piperidine)
-
Solvent (e.g., Methanol, Acetonitrile, DMSO)
-
Internal standard for analysis (e.g., 1,3,5-trimethoxybenzene)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) instrument
-
Thermostatted reaction vessel
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 2-halo-polyfluoropyridine of a known concentration (e.g., 0.1 M) in the chosen solvent.
-
Prepare a series of stock solutions of the nucleophile at different known concentrations (e.g., 0.5 M, 1.0 M, 1.5 M) in the same solvent.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Equilibrate the thermostatted reaction vessel to the desired temperature (e.g., 25°C).
-
Add a known volume of the 2-halo-polyfluoropyridine stock solution to the reaction vessel.
-
To initiate the reaction, add a large excess (at least 10-fold) of the nucleophile stock solution to the reaction vessel. The use of a large excess of the nucleophile ensures that its concentration remains effectively constant throughout the reaction, allowing for the determination of the pseudo-first-order rate constant.
-
Start monitoring the reaction immediately.
-
-
Reaction Monitoring:
-
UV-Vis Spectrophotometry: If the product has a distinct UV-Vis absorbance from the reactants, monitor the increase in absorbance at the product's λmax over time.
-
HPLC: At specific time intervals, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by rapid dilution with a cold solvent), and analyze the concentration of the reactant or product by HPLC.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the reaction rate is given by: rate = k_obs * [halopyridine], where k_obs is the observed pseudo-first-order rate constant.
-
Plot ln([halopyridine]_t / [halopyridine]_0) versus time. The slope of this plot will be -k_obs.
-
Repeat the experiment with different excess concentrations of the nucleophile.
-
The observed pseudo-first-order rate constant is related to the second-order rate constant (k_2) by the equation: k_obs = k_2 * [nucleophile].
-
Plot k_obs versus [nucleophile]. The slope of this line will be the second-order rate constant, k_2.
-
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the reaction kinetics of halogen substitution in fluorinated pyridines.
Conclusion
The substitution of halogens on fluorinated pyridines is a fundamental reaction in synthetic and medicinal chemistry. The reactivity of the halogen leaving group in SNAr reactions on pyridines generally follows the order F > Cl ≈ Br > I, a trend primarily governed by the ability of the halogen to stabilize the Meisenheimer intermediate through inductive effects. While a comprehensive dataset comparing the kinetics of all halogen substitutions on a variety of fluorinated pyridine scaffolds is not available, the principles and representative data presented here provide a solid framework for understanding and predicting reactivity. The provided experimental protocol offers a practical guide for researchers to quantitatively assess these reactions in their own systems, enabling more informed decisions in the design and optimization of synthetic routes for novel fluorinated pyridine derivatives.
References
The Strategic Advantage of 3-Chloro-5-fluoropyridin-2-amine in Kinase Inhibitor Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of key intermediates is a critical decision that significantly impacts the efficiency, purity, and ultimately the biological efficacy of a novel drug candidate. This guide provides a comprehensive evaluation of 3-Chloro-5-fluoropyridin-2-amine as a pivotal building block in drug discovery, with a particular focus on its application in the synthesis of targeted kinase inhibitors. Through a comparative analysis with alternative synthetic routes and supported by experimental data, this document demonstrates the strategic value of this intermediate.
This compound is a halogenated aminopyridine derivative that has garnered considerable attention in medicinal chemistry. Its unique substitution pattern offers multiple reactive sites, allowing for diverse and controlled chemical modifications. This versatility makes it an ideal starting material for the construction of complex molecular architectures, particularly those designed to interact with the ATP-binding sites of protein kinases. The presence of both chloro and fluoro substituents can enhance the pharmacological properties of the final compound, including metabolic stability and binding affinity.
Comparative Analysis: Synthesis of Pexidartinib
To illustrate the practical advantages of using intermediates derived from the 2-aminopyridine scaffold, we will examine the synthesis of Pexidartinib (Turalio), a potent inhibitor of the colony-stimulating factor 1 receptor (CSF-1R) approved for the treatment of tenosynovial giant cell tumor.
One synthetic approach to Pexidartinib involves the coupling of a 5-chloro-7-azaindole core with a side chain derived from a substituted pyridine. An alternative strategy utilizes different starting materials to construct the core and side chain of the molecule.
Table 1: Comparison of Synthetic Intermediates for Pexidartinib Synthesis
| Feature | Route A: Utilizing a Substituted Pyridine Intermediate | Route B: Alternative Synthesis |
| Key Intermediate | N-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-2-pyridinamine derivative | 5-chloro-7-azaindole and 2-chloro-5-chloromethylpyridine |
| Reported Overall Yield | Data not consistently reported in publicly available literature | 78.8%[1] |
| Key Reaction Step | Reductive amination | Alkylation followed by amino substitution[1] |
| Potential Advantages | Modular approach allowing for late-stage diversification of the pyridine moiety. | High overall yield in a two-step continuous process.[1] |
| Potential Disadvantages | May require more steps to synthesize the pyridine intermediate. | Less flexibility for late-stage modification. |
Experimental Protocols
Route B: Two-Step Continuous Synthesis of Pexidartinib
This synthesis takes advantage of readily available starting materials, 5-chloro-7-azaindole and 2-chloro-5-chloromethylpyridine, to produce Pexidartinib in a high-yielding, two-step continuous process.[1]
Step 1: Alkylation
In a suitable reaction solvent (e.g., tetrahydrofuran, 1,4-dioxane), 5-chloro-7-azaindole and 2-chloro-5-chloromethylpyridine undergo an alkylation reaction in the presence of an additive such as cuprous oxide and a catalyst like sodium iodide. The resulting intermediate is obtained in high yield and can be used in the next step without further purification.
Step 2: Amino Substitution
The alkylated intermediate from the previous step is reacted with 3-aminomethyl-6-(trifluoromethyl)pyridine in the presence of a base. This amino substitution reaction yields the final product, Pexidartinib. The overall yield for this two-step process is reported to be 78.8%.[1]
Signaling Pathway and Experimental Workflow
Pexidartinib functions by inhibiting the CSF-1R signaling pathway, which plays a crucial role in the proliferation and differentiation of macrophages. By blocking this pathway, Pexidartinib reduces the number of tumor-associated macrophages, thereby inhibiting tumor growth.
Below are diagrams illustrating the CSF-1R signaling pathway and a general experimental workflow for evaluating kinase inhibitors synthesized from intermediates like this compound.
Caption: CSF-1R Signaling Pathway Inhibition by Pexidartinib.
Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.
Conclusion
The strategic selection of this compound and its derivatives as key intermediates offers significant advantages in the synthesis of targeted therapies, particularly kinase inhibitors. While alternative synthetic routes may offer higher overall yields in specific cases, the modularity and versatility of the 2-aminopyridine scaffold provide a robust platform for the rapid generation and optimization of novel drug candidates. The ability to introduce diverse functionalities at a late stage in the synthesis is a powerful tool for medicinal chemists aiming to fine-tune the pharmacological properties of a lead compound. As the landscape of drug discovery continues to evolve, the demand for such versatile and strategically designed building blocks will undoubtedly increase.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Chloro-5-fluoropyridin-2-amine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3-Chloro-5-fluoropyridin-2-amine, a halogenated pyridine derivative. Adherence to these protocols is critical due to the potential hazards associated with this class of compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks. Halogenated organic compounds should be handled with care, assuming they are hazardous in the absence of complete data.
Personal Protective Equipment (PPE) Summary
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses. | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., butyl rubber). | Prevents skin contact and absorption. |
| Protective Clothing | Fully-buttoned, flame-retardant lab coat. | Shields skin from accidental spills. |
| Respiratory Protection | Work in a well-ventilated area, preferably under a chemical fume hood. | Minimizes inhalation of vapors or dust. |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, regional, and national hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Segregation and Collection :
-
Container Selection and Labeling :
-
On-Site Accumulation :
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[1]
-
The container must remain closed at all times, except when adding waste.[1]
-
Employ secondary containment, such as a larger, chemically resistant bin, to mitigate potential spills.[1]
-
-
Arranging for Final Disposal :
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills : If a small amount can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert material like sand or vermiculite. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills : For spills outside of a fume hood, immediately evacuate the area and contact your institution's emergency response team or EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
By adhering to these comprehensive guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
Personal protective equipment for handling 3-Chloro-5-fluoropyridin-2-amine
Essential Safety and Handling Guide for 3-Chloro-5-fluoropyridin-2-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to possess the following hazards:
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which can cause irritation. |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
3.1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Designate a specific area for handling the compound to contain potential spills.
3.2. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]
-
Keep the container tightly closed when not in use.
3.3. Handling and Use:
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.
-
Experimental Procedures: Perform all experimental work in a well-ventilated laboratory, preferably within a fume hood.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1][2]
3.4. Spill Management:
-
Small Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Ventilation: Ensure adequate ventilation of the spill area.
Disposal Plan
-
Waste Collection: Collect all waste material, including contaminated PPE and disposable labware, in a designated and properly labeled hazardous waste container.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company.[1] Do not dispose of it down the drain or in regular trash.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.
Emergency Procedures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

